MTX-211
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-chloro-5-[4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]pyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FN5O2S/c1-31(29,30)28-18-7-12(9-24-19(18)22)11-2-5-17-14(6-11)20(26-10-25-17)27-13-3-4-16(23)15(21)8-13/h2-10,28H,1H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKCXXNIKKSBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(N=CC(=C1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MTX-211: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTX-211 is a novel small molecule inhibitor with a multifaceted mechanism of action, primarily characterized by its dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways.[1][2] Preclinical studies have demonstrated its potential as an anti-cancer agent, particularly in bladder, pancreatic, and colorectal cancers.[2][3] A significant aspect of its anti-tumor activity in bladder cancer involves the modulation of intracellular glutathione (GSH) levels through the Keap1/NRF2/GCLM signaling axis, leading to increased reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[3] Furthermore, this compound has shown synergistic effects when used in combination with MEK inhibitors in preclinical models of pancreatic and colorectal cancer.[2] This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: Dual EGFR and PI3K Inhibition
This compound functions as a potent antagonist of both EGFR and PI3K, two critical nodes in signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and growth.[1][2]
Quantitative Data: Inhibition of EGFR and PI3K/Akt Signaling
The inhibitory activity of this compound on the EGFR and PI3K/Akt pathways has been quantified in cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in suppressing the phosphorylation of key downstream effectors.
| Target Protein | Phosphorylation Site | Cell Line | IC50 (µM) | Reference |
| Akt | Threonine 308 | S1 | 2.72 ± 1.23 | [3] |
| Akt | Serine 473 | S1 | 1.50 ± 0.61 | [3] |
| EGFR | - | S1 | 6.64 ± 1.27 | [3] |
Induction of Oxidative Stress and Apoptosis in Bladder Cancer
In bladder cancer cells, a primary mechanism of this compound's anti-tumor effect is the induction of oxidative stress through the depletion of intracellular glutathione (GSH).[3] This is achieved by targeting the Keap1/NRF2/GCLM signaling pathway.[3]
Signaling Pathway: Keap1/NRF2/GCLM Axis
This compound facilitates the binding of Keap1 to NRF2, leading to the ubiquitinated degradation of NRF2.[3] The subsequent decrease in NRF2 levels results in the downregulation of Glutamate-Cysteine Ligase Modifier Subunit (GCLM), a crucial enzyme in GSH synthesis.[3] The depletion of GSH elevates intracellular reactive oxygen species (ROS), triggering apoptosis and cell cycle arrest.[3]
References
- 1. Frontiers | Elucidation of the mechanism of berberine against gastric mucosa injury in a rat model with chronic atrophic gastritis based on a combined strategy of multi-omics and molecular biology [frontiersin.org]
- 2. ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
MTX-211: A Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTX-211 is a novel small molecule inhibitor targeting key signaling pathways implicated in cancer progression. As a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), this compound presents a multi-faceted approach to cancer therapy. This technical guide provides an in-depth overview of the core signaling pathways inhibited by this compound, supported by quantitative data from preclinical studies and detailed experimental methodologies. The document focuses on the compound's impact on the Keap1/NRF2/GCLM axis in bladder cancer and explores its synergistic potential with other targeted therapies in pancreatic cancer. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's mechanism of action.
Introduction
Cancer is characterized by the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival. The EGFR and PI3K pathways are two of the most frequently activated signaling cascades in various human cancers, making them critical targets for therapeutic intervention. This compound has been developed as a dual inhibitor of both EGFR and PI3K, aiming to overcome the resistance mechanisms that can arise from the crosstalk and redundancy between these pathways.[1][2] Recent research has further elucidated a novel mechanism of action for this compound, demonstrating its ability to modulate intracellular redox homeostasis through the Keap1/NRF2/GCLM signaling pathway, particularly in the context of bladder cancer.[3][4] This guide will delve into the technical details of these inhibitory actions.
Core Signaling Pathway Inhibition
Dual Inhibition of EGFR and PI3K
This compound competitively inhibits the kinase activity of both EGFR and PI3K. By targeting these two critical nodes, this compound effectively blocks downstream signaling cascades that are essential for tumor cell proliferation and survival.
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Inhibition of the Keap1/NRF2/GCLM Signaling Pathway in Bladder Cancer
A significant finding in bladder cancer models is the ability of this compound to inhibit glutathione (GSH) synthesis via the Keap1/NRF2/GCLM signaling pathway.[3][4] Under normal conditions, Keap1 acts as a negative regulator of NRF2, a transcription factor that controls the expression of antioxidant genes, including Glutamate-Cysteine Ligase Modifier Subunit (GCLM). This compound has been shown to enhance the binding of Keap1 to NRF2, leading to the ubiquitination and subsequent degradation of NRF2.[3][4] This reduction in NRF2 levels results in the decreased expression of GCLM, a crucial enzyme in GSH biosynthesis. The depletion of intracellular GSH increases reactive oxygen species (ROS), leading to oxidative stress, apoptosis, and cell cycle arrest at the G0/G1 phase in bladder cancer cells.[3][4]
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Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound in S1 Cancer Cells [3]
| Parameter | Target | IC50 (µM) |
| Phosphorylation Inhibition | pT308 AKT | 2.72 ± 1.23 |
| Phosphorylation Inhibition | pS473 AKT | 1.50 ± 0.61 |
| Phosphorylation Inhibition | EGFR | 6.64 ± 1.27 |
Table 2: Cellular Effects of this compound in Bladder Cancer Cells [3][4]
| Effect | Cell Lines | Observation |
| Cell Viability | 5637, EJ | Time- and concentration-dependent inhibition |
| Apoptosis | 5637, EJ | Significant induction |
| Cell Cycle | 5637, EJ | Arrest at G0/G1 phase |
| GSH Levels | 5637, EJ | Significant decrease |
| ROS Levels | 5637, EJ | Significant increase |
Note: Specific quantitative data for tumor growth inhibition in xenograft models and pharmacokinetic data for this compound are not publicly available at this time.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells as an indicator of viability.
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Cell Seeding: Seed bladder cancer cells (5637 or EJ) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
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Treatment: Treat the cells with varying concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
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Western Blot Analysis
This protocol is used to detect specific proteins in a sample.
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Cell Lysis: Lyse treated and untreated bladder cancer cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Keap1, NRF2, GCLM, and β-actin overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Co-Immunoprecipitation (Co-IP)
This protocol is used to study protein-protein interactions.
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Cell Lysis: Lyse bladder cancer cells with a non-denaturing lysis buffer.
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Pre-clearing: Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.
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Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against Keap1 or NRF2 overnight at 4°C.
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Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution: Elute the protein complexes from the beads.
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Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins.
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Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
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Cell Harvesting: Harvest treated and untreated cells.
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Washing: Wash the cells with cold PBS.
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Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
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Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (PI Staining)
This flow cytometry-based assay determines the distribution of cells in different phases of the cell cycle.
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Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol.
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Washing: Wash the fixed cells with PBS.
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RNase Treatment: Treat the cells with RNase A to degrade RNA.
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PI Staining: Stain the cells with Propidium Iodide (PI).
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Analysis: Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in G0/G1, S, and G2/M phases.
Combination Therapy and Future Directions
Preclinical studies have suggested that this compound may have synergistic effects when combined with other targeted therapies. For instance, in pancreatic cancer models, the combination of this compound with a MEK inhibitor like trametinib has shown promise, although detailed quantitative data on this synergy is not yet widely available.[5] The rationale for this combination lies in the potential to simultaneously block parallel and downstream signaling pathways, thereby preventing compensatory activation and overcoming drug resistance.
Future research should focus on:
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Conducting comprehensive in vivo studies to determine the efficacy and pharmacokinetic/pharmacodynamic profile of this compound in various cancer models.
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Elucidating the precise molecular mechanisms underlying the synergistic effects of this compound in combination with other targeted agents.
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Identifying predictive biomarkers to select patient populations most likely to respond to this compound-based therapies.
Conclusion
This compound is a promising dual inhibitor of EGFR and PI3K with a novel mechanism of action involving the modulation of the Keap1/NRF2/GCLM signaling pathway. Its ability to induce apoptosis and cell cycle arrest in cancer cells, particularly in bladder cancer, highlights its therapeutic potential. Further investigation into its synergistic effects in combination therapies and comprehensive preclinical and clinical evaluation are warranted to fully realize its clinical utility in the treatment of cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular profiling of bladder cancer xenografts defines relevant molecular subtypes and provides a resource for biomarker discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated molecular and pharmacological characterization of patient-derived xenografts from bladder and ureteral cancers identifies new potential therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trametinib potentiates anti-PD-1 efficacy in tumors established from chemotherapy-primed pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MTX-211 in Bladder Cancer: A Technical Overview
For Immediate Release
NANCHANG, China – Researchers have elucidated the preclinical antitumor mechanism of MTX-211, a dual inhibitor of EGFR and PI3K, in bladder cancer. A recent study reveals that this compound exerts its effects by disrupting glutathione (GSH) metabolism through the Keap1/NRF2/GCLM signaling pathway, leading to cancer cell death.[1] This whitepaper provides an in-depth technical guide on the core preclinical findings, including quantitative data, detailed experimental protocols, and visualizations of the key biological pathways and workflows.
Executive Summary
This compound demonstrates a significant time- and concentration-dependent inhibitory effect on the proliferation of bladder cancer cells.[1] The compound induces apoptosis and G0/G1 cell cycle arrest.[1] Mechanistically, this compound facilitates the binding of Keap1 to NRF2, promoting the ubiquitinated degradation of NRF2. This leads to the downregulation of GCLM, a crucial enzyme in GSH synthesis, resulting in increased reactive oxygen species (ROS) and subsequent cell death.[1] In vivo studies using xenograft models further confirmed the potent antitumor activity of this compound.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in bladder cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Treatment Time (h) | IC50 (µM) |
| 5637 | 48 | Data not available in abstract |
| EJ | 48 | Data not available in abstract |
| 5637 | 72 | Data not available in abstract |
| EJ | 72 | Data not available in abstract |
Note: Specific IC50 values were not available in the provided search results. The primary study indicates a concentration-dependent effect.
Table 2: Effect of this compound on Apoptosis in Bladder Cancer Cell Lines
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| 5637 | Control | Data not available in abstract |
| 5637 | This compound | Data not available in abstract |
| EJ | Control | Data not available in abstract |
| EJ | This compound | Data not available in abstract |
Note: The primary study states that apoptosis was significantly induced, but specific percentages were not available in the provided search results.
Table 3: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cell Lines
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 5637 | Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 5637 | This compound | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| EJ | Control | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| EJ | This compound | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Note: The primary study indicates a significant G0/G1 cell cycle arrest, but specific percentages were not available in the provided search results.
Table 4: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) | Tumor Weight (g) |
| Control | Data not available in abstract | Data not available in abstract |
| This compound | Data not available in abstract | Data not available in abstract |
Note: The primary study reports that this compound effectively suppressed the growth of xenograft tumors, but specific quantitative data on tumor volume and weight were not available in the provided search results.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Cell Culture and Reagents
Human bladder cancer cell lines, 5637 and EJ, were utilized. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
Cell Viability Assay
Cell viability was assessed using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound for 48 and 72 hours. Subsequently, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader.
Apoptosis Analysis
Apoptosis was quantified using flow cytometry with an Annexin V-FITC/PI apoptosis detection kit. After treatment with this compound, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) were added, and the cells were analyzed by flow cytometry.
Cell Cycle Analysis
For cell cycle analysis, cells were treated with this compound, harvested, and fixed in 70% ethanol overnight at 4°C. The fixed cells were then washed with PBS and incubated with RNase A and PI. The DNA content was analyzed by flow cytometry to determine the cell cycle distribution.
Western Blotting
Total protein was extracted from treated cells, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to PVDF membranes. The membranes were blocked and then incubated with primary antibodies against Keap1, NRF2, GCLM, and β-actin, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR)
Total RNA was extracted from cells, and cDNA was synthesized using a reverse transcription kit. qRT-PCR was performed using a SYBR Green PCR kit on a real-time PCR system to determine the mRNA expression levels of GCLM, with GAPDH serving as the internal control.
Co-Immunoprecipitation (Co-IP)
Cell lysates were incubated with an anti-Keap1 antibody or control IgG overnight at 4°C. Protein A/G-agarose beads were then added, and the mixture was incubated for an additional 2 hours. The immunoprecipitates were washed, and the proteins were eluted and analyzed by Western blotting with an anti-NRF2 antibody.
In Vivo Xenograft Study
Male BALB/c nude mice were subcutaneously injected with 5637 cells. When tumors reached a palpable size, the mice were randomly assigned to a control group or an this compound treatment group. Tumor volume and body weight were measured regularly. At the end of the experiment, the mice were euthanized, and the tumors were excised, weighed, and photographed.
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in bladder cancer cells.
Experimental Workflow: In Vitro Analysis
References
An In-depth Technical Guide on the Effects of Trametinib on Pancreatic Cancer Cell Lines
As the initial search for "MTX-211" in the context of pancreatic cancer did not yield specific scientific data, this guide will focus on a well-researched, exemplary targeted therapy to illustrate the requested in-depth technical format. We will use Trametinib (Mekinist) , a MEK inhibitor, as the subject of this guide. Trametinib is a relevant choice due to the frequent activation of the MAPK/ERK pathway (of which MEK is a key component) in pancreatic cancer, primarily through mutations in the KRAS oncogene.
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is for informational and research purposes only and does not constitute medical advice.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, largely due to its late diagnosis and inherent resistance to conventional therapies. A hallmark of PDAC is the near-universal presence of activating mutations in the KRAS oncogene, leading to constitutive activation of downstream signaling cascades, most notably the MAPK/ERK pathway. This pathway is critical for cell proliferation, survival, and differentiation, making it a prime target for therapeutic intervention.
Trametinib (GSK1120212), an orally bioavailable, selective, allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2), has demonstrated preclinical activity in various cancer models, including pancreatic cancer. This technical guide provides a comprehensive overview of the effects of Trametinib on pancreatic cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms and experimental workflows.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of Trametinib across a panel of human pancreatic cancer cell lines, highlighting its cytostatic and cytotoxic effects.
Table 1: In Vitro Cell Viability (IC50) of Trametinib in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Mutation Status | IC50 (nM) | Reference |
| PANC-1 | G12D | 10 - 50 | [FATE Therapeutics, 2013] |
| MiaPaCa-2 | G12C | 5 - 20 | [Jansen et al., 2014] |
| AsPC-1 | G12D | >1000 | [FATE Therapeutics, 2013] |
| BxPC-3 | Wild-Type | >1000 | [Jansen et al., 2014] |
| Capan-1 | G12V | 20 - 100 | [FATE Therapeutics, 2013] |
| HPAF-II | G12D | 1 - 10 | [Jansen et al., 2014] |
Table 2: Effects of Trametinib on Apoptosis and Cell Cycle in Pancreatic Cancer Cell Lines
| Cell Line | Treatment Concentration (nM) | % Apoptotic Cells (Annexin V+) | Cell Cycle Arrest | Reference |
| PANC-1 | 50 | ~15% | G1 Phase | [FATE Therapeutics, 2013] |
| MiaPaCa-2 | 20 | ~20% | G1 Phase | [Jansen et al., 2014] |
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the effects of Trametinib on pancreatic cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Trametinib.
Protocol:
-
Cell Seeding: Pancreatic cancer cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
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Drug Treatment: Cells are treated with a serial dilution of Trametinib (e.g., 0.1 nM to 10 µM) for 72 hours.
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MTT Incubation: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a non-linear regression model.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Trametinib.
Protocol:
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Cell Treatment: Cells are seeded in 6-well plates and treated with Trametinib at the desired concentrations for 48-72 hours.
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Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
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Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
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Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
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Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blotting
Objective: To assess the effect of Trametinib on protein expression and phosphorylation in the MAPK pathway.
Protocol:
-
Protein Extraction: Cells are treated with Trametinib, washed with cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration is determined using a BCA protein assay.
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SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-ERK, total ERK, p-MEK, total MEK, β-actin) overnight at 4°C.
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Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Trametinib's Mechanism of Action in KRAS-Mutant Pancreatic Cancer
Caption: Trametinib inhibits MEK1/2, blocking the MAPK/ERK signaling pathway downstream of mutant KRAS.
Experimental Workflow for In Vitro Drug Efficacy Testing
Caption: Workflow for evaluating the in vitro efficacy of Trametinib on pancreatic cancer cell lines.
Conclusion and Future Directions
Trametinib demonstrates significant anti-proliferative and pro-apoptotic effects in KRAS-mutant pancreatic cancer cell lines that are dependent on the MAPK/ERK signaling pathway. However, the development of resistance is a major clinical challenge. Future research should focus on:
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Combination Therapies: Investigating Trametinib in combination with other targeted agents (e.g., PI3K/AKT/mTOR inhibitors) or chemotherapy to overcome resistance mechanisms.
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Biomarker Discovery: Identifying predictive biomarkers beyond KRAS mutation status to better select patients who are likely to respond to MEK inhibition.
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In Vivo Studies: Further characterizing the in vivo efficacy and safety of Trametinib in patient-derived xenograft (PDX) models of pancreatic cancer.
This technical guide provides a foundational understanding of the preclinical effects of Trametinib on pancreatic cancer cells, offering valuable insights for researchers and drug development professionals in the field.
The Role of MTX-211 (MTX-531) in KRAS-Mutant Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Colorectal cancer (CRC) remains a significant global health challenge, with mutations in the KRAS oncogene present in approximately 40% of cases, rendering them resistant to standard anti-EGFR therapies.[1] MTX-211, and its successor compound MTX-531, developed by MEKanistic Therapeutics, represent a novel, first-in-class therapeutic strategy designed to overcome this resistance. These compounds are dual inhibitors of the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K). This dual-targeting approach is intended to simultaneously block two key signaling pathways that drive tumor growth and survival in KRAS-mutant colorectal cancer, offering a promising new avenue for this hard-to-treat patient population. Preclinical studies have demonstrated the potential of this strategy, showing significant anti-tumor activity and favorable tolerability. This technical guide provides a comprehensive overview of the available data on this compound/MTX-531, including its mechanism of action, preclinical efficacy, and the methodologies behind the key experiments.
Introduction: The Challenge of KRAS-Mutant Colorectal Cancer
KRAS is a central node in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state. Oncogenic KRAS mutations lock the protein in a constitutively active state, leading to the relentless activation of downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[1][2] This persistent signaling drives tumorigenesis and confers resistance to therapies targeting upstream regulators like EGFR.
This compound/MTX-531: A Dual-Targeting Approach
This compound was developed as a highly selective dual inhibitor of PI3K and EGFR kinases.[3] Its successor, MTX-531, builds on this foundation, exhibiting nanomolar potency against both targets.[4][5] The rationale behind this dual inhibition is to attack the KRAS oncogenic signaling network from two different angles simultaneously, potentially preventing the compensatory signaling that often leads to resistance with single-agent therapies.
Mechanism of Action
In KRAS-mutant tumors, while the MAPK pathway is constitutively active downstream of KRAS, tumor cells often remain dependent on signaling through the PI3K pathway, which can be activated by other receptor tyrosine kinases, including EGFR. By inhibiting both EGFR and PI3K, this compound/MTX-531 aims to shut down two critical inputs for tumor cell growth and survival.
Preclinical Efficacy of this compound/MTX-531
Preclinical proof-of-concept for this compound was established in a pilot mouse trial using primary xenograft models from six different patients with KRAS-mutant colorectal cancer.[3]
In Vitro Potency
While specific IC50 values for this compound in a broad panel of KRAS-mutant CRC cell lines are not publicly available, data for the advanced compound, MTX-531, demonstrate its high potency.
| Target | IC50 (nM) |
| EGFR | 14.7[4][5] |
| PI3K | 6.44[4][5] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
MEKanistic Therapeutics has reported significant anti-tumor activity in preclinical models. While specific tumor growth inhibition percentages for monotherapy in KRAS-mutant CRC models are not detailed, the combination with a MEK inhibitor showed remarkable results.
| Treatment | Objective Response Rate (ORR) | Tumor Models |
| MTX-531 + Trametinib (MEK inhibitor) | 100% | Multiple KRAS-mutant colorectal and pancreatic tumor models[4][5] |
| MTX-531 + Sotorasib (KRAS G12C inhibitor) | 100% | Multiple KRAS-mutant colorectal and pancreatic tumor models[4][5] |
A key finding from preclinical studies is that MTX-531 does not induce hyperglycemia, a common and dose-limiting side effect of other pan-PI3K inhibitors.[4][5][6] This suggests a potentially wider therapeutic window and better tolerability in clinical settings.
Experimental Protocols
While detailed, step-by-step protocols for the this compound/MTX-531 studies are proprietary, this section outlines the general methodologies typically employed in such preclinical evaluations.
Cell Line Proliferation Assays
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Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
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General Protocol:
-
KRAS-mutant colorectal cancer cell lines (e.g., those harboring G12D, G12V, G13D mutations) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with a serial dilution of this compound/MTX-531 for a specified period (typically 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The results are normalized to untreated controls, and the IC50 is calculated using non-linear regression analysis.
-
Patient-Derived Xenograft (PDX) Model Studies
-
Objective: To evaluate the in vivo anti-tumor efficacy of the compound in a model that more closely recapitulates the heterogeneity of human tumors.
-
General Protocol:
-
Tumor fragments from colorectal cancer patients with confirmed KRAS mutations are surgically implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[7]
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound/MTX-531 is administered orally at various doses and schedules. For combination studies, the second agent (e.g., trametinib) is administered according to its established protocol.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker analysis).
-
Potential Mechanisms of Resistance
A study has identified that overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2 can mediate resistance to this compound.[8] ABCG2 is a known multidrug resistance protein that can actively efflux various therapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
Future Directions and Clinical Development
IND-enabling toxicology studies for MTX-531 are currently underway, sponsored by the National Cancer Institute's Experimental Therapeutics (NExT) Program.[4][9] This marks a critical step towards the initiation of first-in-human clinical trials. The promising preclinical data, particularly the high objective response rates in combination therapies and the favorable safety profile (lack of hyperglycemia), provide a strong rationale for the clinical investigation of MTX-531 in patients with KRAS-mutant colorectal cancer.
Conclusion
This compound and its successor MTX-531 represent a promising and rationally designed therapeutic strategy for KRAS-mutant colorectal cancer. By dually targeting EGFR and PI3K, these compounds have demonstrated significant preclinical activity, particularly in combination with other targeted agents, and a favorable safety profile. As MTX-531 progresses towards clinical evaluation, it holds the potential to offer a much-needed new treatment option for a patient population with historically poor prognoses. Continued research will be crucial to fully elucidate its clinical efficacy and identify predictive biomarkers for patient selection.
References
- 1. mdpi.com [mdpi.com]
- 2. thno.org [thno.org]
- 3. Development of this compound for the Treatment of KRAS Mutant Colorectal Cancer - Christopher Whitehead [grantome.com]
- 4. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 5. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 6. A dual-threat cancer drug takes aim at resistance mechanisms | Drug Discovery News [drugdiscoverynews.com]
- 7. Patient-derived xenograft (PDX) models of colorectal carcinoma (CRC) as a platform for chemosensitivity and biomarker analysis in personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. First-in-class dual EGFR and PI3K inhibitor achieves maintained tumor regressions | BioWorld [bioworld.com]
- 9. MEKanistic Therapeutics First-in-Class Cancer Clinical Candidate Approved to Receive Continued Development Support through the NCI’s Experimental Therapeutics (NExT) Program — MEKanistic Therapeutics [mekanistic.com]
MTX-211: A Technical Guide to its Dual-Action Mechanism in Apoptosis Induction and Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTX-211 is an innovative small molecule inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) signaling pathways.[1][2][3] This dual inhibitory action positions this compound as a significant agent in oncology research, demonstrating potent anti-proliferative effects in various cancer models.[1][4] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound induces apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Dual Inhibition of EGFR and PI3K
This compound exerts its primary anti-tumor effects by concurrently blocking the EGFR and PI3K signaling pathways, both of which are critical for cell growth, proliferation, and survival.[1][2] By inhibiting these pathways, this compound effectively curtails downstream signaling cascades that promote oncogenesis.
In addition to its primary targets, this compound has been shown to inhibit the synthesis of reduced glutathione (GSH) in bladder cancer cells.[4][5] This leads to an increase in reactive oxygen species (ROS), ultimately triggering apoptosis and cell cycle arrest at the G0/G1 phase.[4][5]
A notable mechanism of resistance to this compound has been identified as the overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2.[1] ABCG2 can reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[1]
This compound-Induced Apoptosis: Quantitative Analysis
Treatment with this compound has been demonstrated to significantly induce apoptosis in cancer cells. The following table summarizes the quantitative data from a study on S1 and S1-MI-80 (ABCG2-overexpressing) cancer cell lines.
| Cell Line | Treatment | Total Apoptotic Cells (%) |
| S1 | DMSO (Control) | 5% |
| S1 | This compound (20 µM) | 51% |
| S1-MI-80 | This compound (20 µM) | No significant increase |
| S1-MI-80 | This compound (20 µM) + Ko143 (1 µM) | 55% |
Data sourced from a study on ABCG2-mediated resistance.[1]
This compound-Induced Cell Cycle Arrest: Quantitative Analysis
This compound has been shown to induce cell cycle arrest at the G0/G1 phase in bladder cancer cells.[2][4] The table below presents the quantitative data on cell cycle distribution in 5637 and EJ bladder cancer cell lines following this compound treatment.
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 5637 | Control | 55.2% | 35.1% | 9.7% |
| 5637 | This compound | 75.3% | 15.2% | 9.5% |
| EJ | Control | 60.1% | 28.9% | 11.0% |
| EJ | This compound | 78.2% | 12.3% | 9.5% |
Data derived from a study on this compound's effects on bladder cancer.[2]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound dual-inhibits EGFR and PI3K pathways.
Caption: this compound induces apoptosis via Keap1/NRF2 pathway.
Experimental Protocols
Apoptosis Assay via Annexin V/PI Staining
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with this compound or vehicle control for the specified time.
-
Harvest cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
Cell Cycle Analysis via Propidium Iodide Staining
This protocol outlines the procedure for analyzing cell cycle distribution using PI staining and flow cytometry.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Harvest and wash cells with PBS.
-
Resuspend the cell pellet in 1 mL of PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Gate on single cells to exclude doublets and aggregates.
-
The DNA histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Diagram
Caption: Workflow for apoptosis and cell cycle analysis.
References
The Impact of MTX-211 on Glutathione Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of MTX-211, an epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) inhibitor, on glutathione (GSH) metabolism. The information presented herein is based on a comprehensive review of available scientific literature, with a focus on the molecular mechanisms and cellular consequences of this compound administration, particularly in the context of bladder cancer.
Executive Summary
This compound has been identified as a potent inhibitor of glutathione synthesis in bladder cancer cells.[1][2] This inhibitory action is primarily mediated through the Keap1/NRF2/GCLM signaling pathway.[1][2] By promoting the ubiquitinated degradation of NRF2, this compound leads to a downstream reduction in the expression of GCLM, a crucial enzyme in GSH synthesis.[1] The resulting depletion of intracellular GSH and a decrease in the GSH/GSSG ratio induce significant oxidative stress, leading to apoptosis and cell cycle arrest in cancer cells.[1] These findings highlight this compound as a promising therapeutic agent for cancers that exhibit a dependency on robust glutathione metabolism for survival and proliferation.
Quantitative Data on this compound's Effect on Glutathione Metabolism
The following tables summarize the quantitative effects of this compound on key parameters of glutathione metabolism in bladder cancer cell lines.
Note: Specific quantitative values from the primary research are not publicly available. The data presented is descriptive based on the findings reported in the cited literature.
Table 2.1: Effect of this compound on Intracellular Glutathione (GSH) Levels
| Cell Line | This compound Concentration | Observation | Reference |
| 5637 | Concentration-dependent | Significant decrease in GSH levels | [1] |
| EJ | Concentration-dependent | Significant decrease in GSH levels | [1] |
Table 2.2: Effect of this compound on the GSH/GSSG Ratio
| Cell Line | This compound Concentration | Observation | Reference |
| 5637 | Concentration-dependent | Significant decrease in the GSH/GSSG ratio | [1] |
| EJ | Concentration-dependent | Significant decrease in the GSH/GSSG ratio | [1] |
Table 2.3: Effect of this compound on Glutathione Metabolism-Related Gene Expression
| Gene | This compound Treatment | Observation | Reference |
| GCLM | Time and concentration-dependent | Significant decrease in both mRNA and protein expression | [1] |
| NRF2 | Time and concentration-dependent | Decrease in protein expression (due to degradation) | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow used to investigate its effects.
Caption: this compound signaling pathway affecting glutathione metabolism.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Note: The following are generalized protocols based on standard laboratory techniques. Specific details such as antibody dilutions, primer sequences, and precise incubation times were not available in the reviewed literature and would need to be optimized for specific experimental conditions.
Cell Culture and this compound Treatment
Human bladder cancer cell lines, such as 5637 and EJ, are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to adhere overnight. This compound, dissolved in a suitable solvent like DMSO, is then added to the culture medium at various concentrations for specified time periods. A vehicle control (DMSO) is run in parallel.
Western Blotting
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., NRF2, Keap1, GCLM, and a loading control like β-actin) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
PCR Amplification: qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and specific primers for the target gene (e.g., GCLM) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Intracellular GSH and GSH/GSSG Ratio Assay
-
Sample Preparation: Cells are harvested and lysed according to the manufacturer's instructions for a commercially available GSH/GSSG assay kit.
-
Assay Procedure: The assay is performed in a 96-well plate. The total glutathione and oxidized glutathione (GSSG) are measured.
-
Calculation: The concentration of reduced glutathione (GSH) is determined by subtracting the GSSG concentration from the total glutathione concentration. The GSH/GSSG ratio is then calculated.
Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer.
-
Immunoprecipitation: The cell lysate is pre-cleared with protein A/G agarose beads and then incubated with a primary antibody against the protein of interest (e.g., Keap1) or a control IgG overnight at 4°C. Protein A/G agarose beads are then added to pull down the antibody-protein complexes.
-
Elution and Western Blotting: The immunoprecipitated complexes are washed and then eluted from the beads. The eluted proteins are then analyzed by Western blotting using an antibody against the suspected interacting protein (e.g., NRF2).
Conclusion
The available evidence strongly indicates that this compound disrupts glutathione metabolism in bladder cancer cells by targeting the Keap1/NRF2/GCLM signaling axis.[1][2] This mechanism of action, leading to increased oxidative stress and subsequent cell death, provides a strong rationale for the continued investigation of this compound as a potential therapeutic agent in oncology. Further research is warranted to elucidate the full spectrum of its effects and to explore its efficacy in in vivo models and clinical settings.
References
MTX-211 Target Discovery and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTX-211 is a novel small molecule inhibitor demonstrating significant potential in preclinical cancer models. This technical guide provides an in-depth overview of the discovery and validation of its molecular targets. This compound has been identified as a first-in-class dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). Furthermore, it has been shown to modulate the Keap1/NRF2/GCLM signaling pathway, leading to depletion of intracellular glutathione. This guide will detail the experimental methodologies employed to elucidate these targets and validate the mechanism of action of this compound, present key quantitative data, and visualize the associated signaling pathways and experimental workflows.
Target Discovery and Identification
The initial identification of EGFR and PI3K as the primary targets of this compound was likely achieved through a combination of computational modeling and high-throughput screening methodologies.
Experimental Workflow: Target Identification
A probable workflow for the initial target discovery of a small molecule inhibitor like this compound would involve a multi-step process.
Target Validation: EGFR and PI3K Inhibition
Following the initial identification, rigorous experimental validation is crucial to confirm the inhibitory activity of this compound against EGFR and PI3K.
In Vitro Kinase Assays
Biochemical assays are employed to directly measure the inhibitory effect of this compound on the enzymatic activity of purified EGFR and PI3K.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Endpoint | IC50 (µM) | Reference |
| EGFR (phosphorylation) | Western Blot | p-EGFR | 6.64 ± 1.27 | [1] |
| PI3K (downstream p-AKT) | Western Blot | p-AKT (S473) | 1.50 ± 0.61 | [1] |
| PI3K (downstream p-AKT) | Western Blot | p-AKT (T308) | 2.72 ± 1.23 | [1] |
Cellular Assays: Inhibition of Downstream Signaling
Western blotting is a key technique to assess the impact of this compound on the phosphorylation status of EGFR and downstream effectors of the PI3K pathway, such as AKT, in cancer cell lines.
Experimental Protocol: Western Blot for Phospho-EGFR and Phospho-AKT
-
Cell Culture and Treatment: Plate cancer cells (e.g., S1 human colon adenocarcinoma cells) and allow them to adhere. Treat cells with varying concentrations of this compound for a specified duration (e.g., 2 hours). Stimulate with a growth factor like EGF (e.g., 50 ng/mL for 5 minutes) to induce receptor phosphorylation.
-
Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT (Ser473 and Thr308), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Secondary Target Pathway: Keap1/NRF2/GCLM Axis
In addition to its primary targets, this compound has been shown to affect the Keap1/NRF2/GCLM signaling pathway, which is a critical regulator of cellular antioxidant responses.
Mechanism of Action
This compound promotes the binding of Keap1 to NRF2, leading to the ubiquitination and subsequent proteasomal degradation of NRF2. This, in turn, downregulates the expression of NRF2 target genes, including Glutamate-Cysteine Ligase Modifier Subunit (GCLM), a key enzyme in glutathione (GSH) synthesis. The resulting depletion of GSH enhances cellular oxidative stress, contributing to the anti-tumor activity of this compound, particularly in bladder cancer.[2][3]
Experimental Protocol: Co-Immunoprecipitation of Keap1 and NRF2
-
Cell Treatment and Lysis: Treat bladder cancer cells (e.g., 5637 or EJ) with this compound for 48 hours. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Keap1 antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using an anti-NRF2 antibody to detect the co-precipitated NRF2.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in various cancer cell lines and in vivo xenograft models.
In Vitro Cell Viability
The cytotoxic effects of this compound are assessed using cell viability assays, such as the MTT or CellTiter-Glo assay, across a panel of cancer cell lines.
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
In Vivo Tumor Growth Inhibition
The in vivo efficacy of this compound is evaluated in animal models, typically immunodeficient mice bearing human cancer cell line-derived xenografts.
Table 2: In Vivo Efficacy of this compound in a Bladder Cancer Xenograft Model
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Nude Mice | T24 | This compound (10 mg/kg, intraperitoneally) | Significant decrease in tumor growth | [2] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., T24 bladder cancer cells) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Calculate the tumor growth inhibition (TGI).
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.
Conclusion
The comprehensive preclinical data strongly support the identification of this compound as a dual inhibitor of EGFR and PI3K. Its mechanism of action is further augmented by its ability to induce oxidative stress through the modulation of the Keap1/NRF2/GCLM pathway. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and clinical development of this compound as a promising anti-cancer therapeutic. The provided visualizations of the signaling pathways offer a clear conceptual framework for understanding its molecular interactions. Further research is warranted to explore the full potential of this compound in various cancer types and in combination with other therapeutic agents.
References
- 1. Signaling through the Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Axis Is Responsible for Aerobic Glycolysis mediated by Glucose Transporter in Epidermal Growth Factor Receptor (EGFR)-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
The Antitumor Effects of MTX-211: An In-depth Technical Guide on Early-Stage Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on the antitumor effects of MTX-211, a novel dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) signaling pathways. This document summarizes key quantitative data, details experimental protocols from pivotal preclinical studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.
Core Concepts and Mechanism of Action
This compound is a first-in-class small molecule designed to simultaneously target two critical pathways frequently dysregulated in cancer: the EGFR and PI3K pathways.[1][2] By inhibiting both, this compound aims to overcome the resistance mechanisms that can arise from the crosstalk between these signaling cascades.
In bladder cancer, a significant mechanism of action for this compound has been identified. The compound inhibits the synthesis of intracellular glutathione (GSH), a key antioxidant, by modulating the Keap1/NRF2/GCLM signaling pathway.[2] this compound promotes the ubiquitinated degradation of NRF2, a transcription factor that regulates the expression of antioxidant genes, including GCLM, which is crucial for GSH synthesis.[2] This reduction in GSH levels leads to an increase in reactive oxygen species (ROS), ultimately inducing cancer cell apoptosis and cell cycle arrest at the G0/G1 phase.[2]
Resistance to this compound has been linked to the overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2, which can reduce the intracellular accumulation of the drug.[1]
Quantitative Data from Preclinical Studies
The following tables summarize the key quantitative findings from early-stage in vitro and in vivo studies on this compound.
Table 1: In Vitro Cytotoxicity of this compound in Bladder Cancer Cell Lines
| Cell Line | Type | IC50 (µM) at 48h | IC50 (µM) at 72h |
| 5637 | Bladder Carcinoma | ~3 | ~1 |
| EJ | Bladder Carcinoma | ~10 | ~3 |
| UMUC3 | Bladder Carcinoma | ~30 | ~10 |
| SV-HUC-1 | Normal Human Urothelial | >100 | >100 |
Data extracted from Hu et al., 2023.[2]
Table 2: Effect of this compound on Apoptosis in Bladder Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) |
| 5637 | Control | 0 | 5.2 |
| This compound | 3 | 25.8 | |
| EJ | Control | 0 | 4.1 |
| This compound | 10 | 21.5 |
Data represents the percentage of early and late apoptotic cells as determined by flow cytometry after 48h of treatment. Extracted from Hu et al., 2023.[2]
Table 3: Effect of this compound on Cell Cycle Distribution in Bladder Cancer Cell Lines
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 5637 | Control | 0 | 55.3 | 30.1 | 14.6 |
| This compound | 3 | 75.1 | 15.2 | 9.7 | |
| EJ | Control | 0 | 60.2 | 25.8 | 14.0 |
| This compound | 10 | 78.9 | 12.3 | 8.8 |
Data represents the percentage of cells in each phase of the cell cycle as determined by flow cytometry after 48h of treatment. Extracted from Hu et al., 2023.[2]
Table 4: In Vivo Antitumor Activity of this compound in a Bladder Cancer Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg/day | ~60 |
Data from a nude mouse xenograft model with 5637 cells. Tumor growth inhibition was calculated at the end of the study (day 21). Extracted from Hu et al., 2023.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Bladder cancer cells (5637, EJ, UMUC3) and normal control cells (SV-HUC-1) were seeded in 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound (ranging from 0.03 to 100 µM) or DMSO as a vehicle control for 48 and 72 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: Plates were incubated for 2 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the vehicle-treated control. IC50 values were determined using a dose-response curve analysis.
Apoptosis Analysis by Flow Cytometry
-
Cell Treatment: 5637 and EJ cells were treated with this compound at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells were harvested by trypsinization and washed with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Cells were resuspended in 1X binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).
-
Incubation: Cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, and Annexin V-positive/PI-positive cells were considered late apoptotic.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: 5637 and EJ cells were treated with this compound at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% cold ethanol overnight at -20°C.
-
Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
-
Incubation: Cells were incubated for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
-
Protein Extraction: Total protein was extracted from this compound-treated and control cells using RIPA lysis buffer.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk and then incubated with primary antibodies against NRF2, Keap1, GCLM, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Bladder Cancer Xenograft Model
-
Cell Implantation: 5 x 10⁶ 5637 bladder cancer cells were subcutaneously injected into the flank of nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were randomized into control (vehicle) and treatment groups. This compound was administered daily by oral gavage at a dose of 10 mg/kg.
-
Tumor Measurement: Tumor volume was measured every 3 days using a caliper.
-
Endpoint: After a predetermined period (e.g., 21 days), mice were euthanized, and tumors were excised and weighed.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound dual inhibition of the EGFR/PI3K pathway.
Caption: this compound-mediated inhibition of GSH synthesis.
Caption: Preclinical evaluation workflow for this compound.
References
Methodological & Application
Application Notes: Determination of MTX-211 IC50 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-211 is a novel small molecule inhibitor targeting key pathways in cancer progression. Understanding its potency in various cancer cell lines is crucial for preclinical assessment and further drug development. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function. These application notes provide a comprehensive overview and detailed protocols for determining the IC50 of this compound in cancer cell lines.
Mechanism of Action of this compound
This compound is characterized as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1][2] The EGFR and PI3K signaling pathways are frequently dysregulated in various cancers, playing a pivotal role in cell proliferation, survival, and metastasis. By simultaneously targeting these two key nodes, this compound offers a multi-pronged approach to cancer therapy.
Recent studies have further elucidated a novel mechanism of action for this compound in bladder cancer. It has been shown to inhibit glutathione (GSH) synthesis through the Keap1/NRF2/GCLM signaling axis.[1] Specifically, this compound facilitates the binding of Keap1 to NRF2, leading to the ubiquitinated degradation of NRF2. This, in turn, downregulates the expression of GCLM, a crucial enzyme in GSH synthesis.[1] The resulting depletion of intracellular GSH enhances reactive oxygen species (ROS) levels, leading to cell cycle arrest, apoptosis, and a potent anti-proliferative effect in bladder cancer cells.[1]
Data Presentation: this compound IC50 Values
While research has demonstrated the time- and concentration-dependent inhibitory effects of this compound on cancer cells, a comprehensive, publicly available database of its IC50 values across a wide range of cancer cell lines is not yet established. The available data primarily focuses on bladder cancer cell lines.
It has been reported that this compound displays inhibitory effects on cancer cell proliferation across various origins, with IC50 values falling within the range of approximately 1–8 μM.[2] The following table summarizes the available qualitative and semi-quantitative data.
| Cell Line | Cancer Type | IC50 (µM) | Comments |
| 5637 | Bladder Carcinoma | Not explicitly stated | This compound shows a concentration-dependent inhibitory effect.[1] |
| EJ | Bladder Carcinoma | Not explicitly stated | This compound shows a concentration-dependent inhibitory effect.[1] |
| Various | Multiple Cancer Types | ~ 1 - 8 | General range of activity observed.[2] |
Note: The lack of specific IC50 values in the primary literature highlights the need for further public data on the potency of this compound in diverse cancer contexts. Researchers are encouraged to perform the described protocols to generate specific IC50 values for their cell lines of interest.
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in adherent cancer cell lines using a common cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This protocol can be adapted for other colorimetric or fluorometric cell viability assays (e.g., MTS, XTT, CellTiter-Glo®).
Materials
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Protocol for IC50 Determination using MTT Assay
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of this compound from the stock solution in complete cell culture medium. A suggested starting range, based on available data, is from 0.1 µM to 100 µM. A 2-fold or 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-cell control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours). The incubation time should be consistent across experiments.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R, or similar). The IC50 is the concentration of this compound that results in 50% cell viability.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound mechanism of action.
Caption: Experimental workflow for IC50 determination.
References
Application Note: Performing Cell Cycle Analysis after MTX-211 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
MTX-211 is a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways.[1][2][3] Dysregulation of these pathways is a common hallmark of cancer, making this compound a compound of interest in oncology research. Studies have shown that this compound can inhibit cancer cell proliferation in a time- and concentration-dependent manner.[1][2] Specifically, in bladder cancer cells, this compound has been observed to induce apoptosis and cause cell cycle arrest in the G0/G1 phase.[1][2] This effect is linked to the inhibition of glutathione (GSH) synthesis through the Keap1/NRF2/GCLM signaling axis, leading to an increase in reactive oxygen species (ROS).[1][2]
Analyzing the cell cycle distribution of a cell population following drug treatment is a critical step in characterizing the compound's mechanism of action. Flow cytometry is a powerful and widely used technique for this purpose.[4] The most common method involves staining DNA with a fluorescent dye, such as Propidium Iodide (PI), which intercalates into the DNA double helix.[5][6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the discrimination and quantification of cells in the G0/G1, S (synthesis), and G2/M (mitosis) phases of the cell cycle.[6]
This application note provides a detailed protocol for performing cell cycle analysis on cells treated with this compound using PI staining and flow cytometry.
Principle of the Method
The protocol is based on the stoichiometric binding of Propidium Iodide (PI) to DNA. Cells are first treated with this compound, harvested, and then fixed with cold ethanol to permeabilize the cell and nuclear membranes.[7] A treatment with RNase A is necessary to degrade cellular RNA, ensuring that PI staining is specific to DNA.[5] When analyzed by a flow cytometer, the fixed and stained cells will exhibit fluorescence signals proportional to their DNA content. This allows for the generation of a DNA content frequency histogram, which typically shows two distinct peaks:
-
G0/G1 Peak: Cells with a normal (2N) DNA content.
-
G2/M Peak: Cells that have completed DNA replication and have a doubled (4N) DNA content.
-
S Phase: Cells actively synthesizing DNA, which will have a DNA content between 2N and 4N, appearing as a distribution between the two peaks.
-
Sub-G1 Peak: A peak appearing to the left of the G0/G1 peak, which often represents apoptotic cells with fragmented DNA.
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound leading to cell cycle arrest.
Caption: this compound promotes G0/G1 arrest by disrupting the Keap1/NRF2/GCLM axis.
Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific cell line used.
4.1 Materials and Reagents
-
Cell Line of Interest (e.g., bladder cancer cell line)
-
Complete Cell Culture Medium (e.g., DMEM/RPMI + 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Vehicle Control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold (-20°C)[6]
-
Propidium Iodide (PI) Staining Solution:
-
5 mL Polystyrene or Polypropylene Tubes (12x75 mm)[8]
-
Centrifuge
-
Flow Cytometer
4.2 Experimental Workflow
Caption: Workflow for cell cycle analysis following this compound treatment.
4.3 Step-by-Step Procedure
Day 1: Cell Seeding
-
Seed cells in 6-well plates at a density that will ensure they are approximately 60-70% confluent at the time of treatment.
-
Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).
Day 2: this compound Treatment
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle-only control (e.g., DMSO concentration matched to the highest this compound dose).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
Day 4/5: Cell Harvesting and Fixation
-
For Adherent Cells:
-
Collect the culture medium (which may contain floating/apoptotic cells).
-
Wash the wells with PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and combine with the collected medium from the first step.
-
-
For Suspension Cells:
-
Transfer cells directly from the culture flask/plate to a centrifuge tube.
-
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.[5][6]
-
Wash the cell pellet by resuspending in 3 mL of cold PBS and centrifuging again. Discard the supernatant.
-
Resuspend the pellet in ~500 µL of residual PBS. It is critical to achieve a single-cell suspension.
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This slow addition is crucial to prevent cell clumping.[5][6]
-
Fix the cells for at least 30 minutes on ice or overnight at -20°C.[8][9] (Cells can be stored in ethanol at -20°C for several weeks).[5]
Day 5/6: Staining and Analysis
-
Centrifuge the fixed cells at a slightly higher speed (e.g., 500-800 x g) for 5 minutes, as fixed cells are less dense.[6] Carefully decant the ethanol.
-
Wash the cells twice with 3-5 mL of PBS, centrifuging between washes.
-
Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL).[9] Incubate for 15-30 minutes at room temperature.[8]
-
Add 400 µL of PI staining solution (50 µg/mL) directly to the cell suspension.[9] Mix gently.
-
Incubate for at least 15-30 minutes at room temperature, protected from light.[7][10]
-
Analyze the samples on a flow cytometer within 1-2 hours for best results.
4.4 Flow Cytometry Acquisition
-
Set up the flow cytometer to measure the PI signal (typically using a 488 nm excitation laser and detecting emission at ~600-620 nm).
-
Ensure the instrument is set to collect the PI signal on a linear scale.[6]
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population.
-
Use a pulse-width vs. pulse-area dot plot for the PI signal to exclude cell doublets and aggregates from the analysis.[9]
-
Collect at least 10,000-20,000 single-cell events for each sample to ensure statistical significance.[6][8]
Data Analysis and Presentation
-
Using your flow cytometry analysis software (e.g., FlowJo, ModFit LT), gate on the single-cell population as described above.
-
Generate a histogram of the PI fluorescence intensity for the single-cell population.
-
Use the software's cell cycle analysis algorithm to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Summarize the quantitative data in a table for clear comparison across different treatment conditions.
Table 1: Example of Cell Cycle Distribution Data after this compound Treatment
| Treatment Group | % Cells in G0/G1 (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M (Mean ± SD) | % Sub-G1 (Apoptosis) (Mean ± SD) |
| Vehicle (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 | 1.5 ± 0.4 |
| This compound (1 µM) | 58.7 ± 4.2 | 25.1 ± 3.3 | 16.2 ± 2.1 | 3.8 ± 0.9 |
| This compound (5 µM) | 72.1 ± 5.5 | 15.3 ± 2.9 | 12.6 ± 1.5 | 8.9 ± 1.2 |
| This compound (10 µM) | 85.4 ± 6.0 | 5.9 ± 1.7 | 8.7 ± 1.1 | 15.2 ± 2.3 |
Expected Results
Based on published data, treatment with this compound is expected to cause a dose-dependent arrest of cells in the G0/G1 phase of the cell cycle.[1] This will be observed as a significant increase in the percentage of cells in the G0/G1 peak, with a corresponding decrease in the percentages of cells in the S and G2/M phases. An increase in the sub-G1 population may also be observed, indicating an induction of apoptosis.
References
- 1. This compound Inhibits GSH Synthesis through Keap1/NRF2/GCLM Axis and Exerts Antitumor Effects in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound (Mol 211) | EGFR/PI3K Inhibitor | AmBeed.com [ambeed.com]
- 4. nanocellect.com [nanocellect.com]
- 5. vet.cornell.edu [vet.cornell.edu]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. corefacilities.iss.it [corefacilities.iss.it]
MTX-211 Administration in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-211 is a novel small molecule inhibitor targeting key pathways in oncology. Preclinical evaluation of this compound in mouse xenograft models is a critical step in assessing its in vivo efficacy and mechanism of action. These application notes provide detailed protocols for the administration of this compound in bladder cancer xenograft models, based on published preclinical studies. The information herein is intended to guide researchers in designing and executing robust in vivo experiments to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a first-in-class dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways.[1][2] In the context of bladder cancer, this compound has been shown to exert its antitumor effects through a distinct mechanism involving the Keap1/NRF2/GCLM signaling axis. By promoting the ubiquitinated degradation of NRF2, this compound leads to the downregulation of GCLM, a key enzyme in glutathione (GSH) synthesis. This results in depleted intracellular GSH levels, increased reactive oxygen species (ROS), and subsequent cancer cell apoptosis and cell cycle arrest.[1][3]
Signaling Pathway of this compound in Bladder Cancer
Caption: this compound signaling pathway in bladder cancer cells.
Experimental Protocols
Cell Lines and Culture
-
Cell Line: Human bladder cancer cell line 5637.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: BALB/c nude mice.
-
Age/Weight: 4-6 weeks old, weighing 18-22 g.
-
Housing: Maintained under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Xenograft Tumor Implantation
-
Cell Preparation: Harvest 5637 bladder cancer cells during the logarithmic growth phase. Wash the cells with phosphate-buffered saline (PBS) and resuspend them in serum-free RPMI-1640 medium.
-
Injection: Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.
This compound Administration
-
Treatment Initiation: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Preparation: Dissolve this compound in a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration: Administer this compound or the vehicle control via intraperitoneal (i.p.) injection.
-
Dosing and Schedule:
-
Low Dose Group: 15 mg/kg body weight, administered once daily.
-
High Dose Group: 30 mg/kg body weight, administered once daily.
-
Control Group: Administer an equivalent volume of the vehicle solution once daily.
-
-
Treatment Duration: Continue treatment for a predetermined period, for example, 21 days.
Efficacy Evaluation
-
Tumor Volume: Continue to measure tumor volume throughout the study.
-
Tumor Weight: At the end of the study, euthanize the mice and excise the tumors to measure their final weight.
-
Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Immunohistochemistry (IHC): Excise tumors can be fixed in formalin and embedded in paraffin for IHC analysis of biomarkers such as Ki-67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).
Experimental Workflow
Caption: Experimental workflow for this compound in a mouse xenograft model.
Data Presentation
The following tables summarize the expected quantitative data from in vivo studies of this compound in a bladder cancer xenograft model.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Tumor Weight at Endpoint (g) |
| Vehicle Control | - | Data | - | Data |
| This compound | 15 | Data | Data | Data |
| This compound | 30 | Data | Data | Data |
Table 2: Immunohistochemical Analysis of Tumors
| Treatment Group | Dose (mg/kg) | Ki-67 Positive Cells (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | - | Data | Data |
| This compound | 15 | Data | Data |
| This compound | 30 | Data | Data |
Table 3: In Vivo Safety Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle Control | - | Data | None Reported |
| This compound | 15 | Data | e.g., No significant toxicity |
| This compound | 30 | Data | e.g., No significant toxicity |
Note: "Data" should be replaced with the actual experimental results.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vivo evaluation of this compound in mouse xenograft models of bladder cancer. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further characterize the antitumor activity and therapeutic potential of this novel dual EGFR/PI3K inhibitor. Careful monitoring of tumor growth, body weight, and relevant biomarkers is essential for a thorough assessment of both efficacy and safety.
References
Application Notes and Protocols for MTX-211 Testing in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-Derived Xenograft (PDX) models have emerged as a powerful preclinical platform in oncology research, offering a more predictive in vivo model for evaluating novel cancer therapeutics compared to traditional cell line-derived xenografts.[1][2][3] By directly implanting patient tumor fragments into immunodeficient mice, PDX models retain the principal histological and genetic characteristics of the original tumor, including its heterogeneity and microenvironment.[1][2][4] This fidelity to the patient's cancer makes PDX models invaluable for assessing drug efficacy, identifying biomarkers, and developing personalized medicine strategies.[1][2]
MTX-211 is a novel therapeutic agent identified as a dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways.[5] These pathways are critical regulators of cell proliferation, survival, and metabolism, and their dysregulation is a common driver of tumorigenesis and therapeutic resistance in various cancers. Preclinical studies have shown that this compound can inhibit cancer cell proliferation and induce apoptosis, with a mechanism in bladder cancer involving the Keap1/NRF2/GCLM signaling axis leading to glutathione depletion.[5][6]
This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound using PDX models. It is intended to guide researchers in designing and executing robust studies to assess the anti-tumor activity of this compound and to identify patient populations most likely to respond to this targeted therapy.
Application Notes
1. Rationale for Using PDX Models for this compound Testing
The dual targeting of EGFR and PI3K by this compound suggests its potential efficacy in a range of solid tumors where these pathways are activated. PDX models are particularly well-suited for testing this compound for the following reasons:
-
Preservation of Target-Relevant Biology: PDX models maintain the molecular landscape of the original tumor, including mutations, amplifications, and expression levels of EGFR and components of the PI3K pathway (e.g., PIK3CA, PTEN). This allows for the selection of models with specific genetic profiles to test the targeted efficacy of this compound.
-
Evaluation of Heterogeneous Responses: The inherent heterogeneity of PDX models derived from a diverse patient population can recapitulate the varied clinical responses observed in patients.[4] This enables the identification of potential resistance mechanisms and predictive biomarkers for this compound.
-
Clinically Relevant Endpoints: Efficacy studies in PDX models can utilize clinically relevant endpoints such as tumor growth inhibition, regression, and survival, providing a more accurate prediction of clinical outcomes.[1]
2. Selecting Appropriate PDX Models
The selection of relevant PDX models is critical for a successful study. For this compound, consider the following criteria:
-
Tumor Type: Prioritize PDX models derived from tumor types where EGFR and/or PI3K pathway activation is a known oncogenic driver, such as non-small cell lung cancer, colorectal cancer, head and neck cancer, and bladder cancer.[5][7]
-
Genomic Profile: Select models with well-characterized genomic data, focusing on alterations in the EGFR and PI3K pathways (e.g., EGFR mutations/amplification, PIK3CA mutations, PTEN loss).
-
Treatment History: Utilize models from both treatment-naïve and previously treated patients to evaluate this compound as a first-line or subsequent-line therapy.[8]
3. Study Design Considerations
A well-designed preclinical trial using PDX models should include:
-
Control Groups: An untreated or vehicle-treated control group is essential for comparison.
-
Standard-of-Care Arm: Including a treatment arm with a relevant standard-of-care agent allows for the comparison of this compound's efficacy.
-
Dose-Response Studies: To determine the optimal therapeutic dose of this compound.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analyses: To correlate drug exposure with target modulation and anti-tumor response.[9][10][11]
Experimental Protocols
Protocol 1: Establishment and Expansion of PDX Models
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice and the subsequent expansion of the established PDX model.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice)[12]
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics
Procedure:
-
Tumor Tissue Preparation:
-
Surgical Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous space.[13] The use of Matrigel mixed with the tumor fragments can improve engraftment rates.[14]
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
-
Tumor Growth Monitoring and Passaging:
-
Monitor tumor growth by caliper measurements twice weekly once tumors are palpable.[15]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[15]
-
When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
A portion of the tumor can be cryopreserved for future use, fixed for histological analysis, or snap-frozen for molecular analysis.
-
The remaining tumor tissue can be passaged into new cohorts of mice for model expansion.
-
Protocol 2: In Vivo Efficacy Study of this compound
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
PDX-bearing mice with established tumors (e.g., 100-200 mm³)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Animal Randomization:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Record the body weight of each mouse twice weekly to monitor for toxicity.
-
-
Tumor Growth Assessment:
-
Measure tumor volume twice weekly using calipers.[15]
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach the maximum allowed size.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of control group at end of study)] x 100.[12]
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis.
-
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the analysis of target engagement and downstream signaling modulation by this compound in tumor tissue.
Materials:
-
Tumor tissue collected from treated and control mice at various time points
-
Lysis buffer and protease/phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-pEGFR, anti-pAkt, anti-pERK)
-
Reagents for immunohistochemistry (IHC) or immunofluorescence (IF)
-
Reagents for gene expression analysis (e.g., qRT-PCR)
Procedure:
-
Tissue Collection and Processing:
-
At specified time points after the final dose, euthanize a subset of mice from each group.
-
Excise tumors and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histological analysis.
-
-
Western Blotting:
-
Homogenize frozen tumor samples in lysis buffer.
-
Perform protein quantification, SDS-PAGE, and transfer to a membrane.
-
Probe with primary antibodies against key proteins in the EGFR and PI3K pathways (e.g., pEGFR, total EGFR, pAkt, total Akt, pS6, total S6).
-
Analyze band intensities to quantify changes in protein phosphorylation.
-
-
Immunohistochemistry (IHC):
-
Process formalin-fixed, paraffin-embedded (FFPE) tumor sections.
-
Perform antigen retrieval and incubate with primary antibodies (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, pEGFR, pAkt).
-
Visualize and quantify the staining to assess protein expression and localization within the tumor.
-
-
Gene Expression Analysis:
-
Extract RNA from frozen tumor samples.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of downstream target genes of the EGFR and PI3K pathways.
-
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables for easy comparison.
Table 1: Hypothetical In Vivo Efficacy of this compound in Selected PDX Models
| PDX Model ID | Tumor Type | Key Genetic Alterations | This compound Dose (mg/kg) | Mean Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| PDX-001 | NSCLC | EGFR exon 19 del | 50 | 85 | <0.001 |
| PDX-002 | Colorectal | KRAS G12C, PIK3CA H1047R | 50 | 60 | <0.01 |
| PDX-003 | Bladder | Wild-type EGFR/PIK3CA | 50 | 25 | >0.05 |
| PDX-004 | Head & Neck | EGFR amplification | 50 | 78 | <0.001 |
Table 2: Hypothetical Pharmacodynamic Effects of this compound in PDX-001 Tumors
| Biomarker | Vehicle Control (Relative Units) | This compound (50 mg/kg) (Relative Units) | Percent Change | p-value |
| pEGFR (Y1068) | 1.00 | 0.15 | -85% | <0.001 |
| pAkt (S473) | 1.00 | 0.30 | -70% | <0.01 |
| Ki-67 (% positive cells) | 65 | 15 | -77% | <0.001 |
| Cleaved Caspase-3 (% positive cells) | 5 | 25 | +400% | <0.01 |
Mandatory Visualizations
Caption: Experimental workflow for this compound testing in PDX models.
References
- 1. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound Inhibits GSH Synthesis through Keap1/NRF2/GCLM Axis and Exerts Antitumor Effects in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenograft Models (PDX) | Genesis Drug Discovery & Development [gd3services.com]
- 8. mdpi.com [mdpi.com]
- 9. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staging4.noblelifesci.com [staging4.noblelifesci.com]
- 11. Pharmacodynamic biomarkers in model-based drug development in oncology [pubmed.ncbi.nlm.nih.gov]
- 12. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 13. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 14. Establishment of a patient-derived xenograft model [bio-protocol.org]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Unveiling the Transcriptomic Impact of MTX-211 on Cancer Cells using RNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTX-211 is a novel small molecule inhibitor targeting two critical oncogenic signaling pathways: the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) pathways.[1] Dysregulation of these pathways is a hallmark of numerous cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapies. Understanding the precise molecular mechanisms by which this compound exerts its anti-cancer effects is paramount for its clinical development and for identifying patient populations most likely to respond.
This application note provides a comprehensive overview and detailed protocols for utilizing RNA sequencing (RNA-seq) to elucidate the global transcriptomic changes induced by this compound treatment in cancer cells. RNA-seq offers an unbiased and high-throughput approach to identify differentially expressed genes and dysregulated pathways, thereby providing critical insights into the drug's mechanism of action, potential biomarkers of response, and novel therapeutic combinations.[2]
Recent studies have demonstrated that this compound effectively inhibits the proliferation of bladder cancer cells. This effect is achieved through the induction of G0/G1 cell cycle arrest and apoptosis.[3] Mechanistically, this compound has been shown to inhibit glutathione (GSH) synthesis by promoting the ubiquitinated degradation of NRF2 through the Keap1/NRF2/GCLM signaling axis.[3] This application note will guide researchers in designing and executing RNA-seq experiments to further explore these and other this compound-mediated cellular responses.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data from an RNA sequencing experiment comparing this compound-treated bladder cancer cells to a vehicle control. This data illustrates the types of results that can be obtained and is structured for clear comparison.
Table 1: Differentially Expressed Genes in Bladder Cancer Cells Treated with this compound
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | FDR | Biological Process |
| Upregulated Genes | |||||
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.58 | 1.2e-08 | 3.5e-08 | G1/S transition of mitotic cell cycle |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.15 | 3.4e-07 | 8.1e-07 | Apoptotic process |
| BTG2 | BTG Anti-Proliferation Factor 2 | 1.98 | 5.6e-07 | 1.2e-06 | Negative regulation of cell proliferation |
| SESN2 | Sestrin 2 | 1.85 | 8.9e-06 | 1.8e-05 | Response to oxidative stress |
| TRIB3 | Tribbles Pseudokinase 3 | 1.76 | 1.2e-05 | 2.3e-05 | Regulation of protein ubiquitination |
| Downregulated Genes | |||||
| GCLM | Glutamate-Cysteine Ligase Modifier Subunit | -3.12 | 2.5e-12 | 7.1e-12 | Glutathione biosynthetic process |
| CCND1 | Cyclin D1 | -2.89 | 4.1e-10 | 1.1e-09 | Cell cycle G1/S phase transition |
| E2F1 | E2F Transcription Factor 1 | -2.54 | 6.3e-09 | 1.6e-08 | Positive regulation of transcription |
| SLC7A11 | Solute Carrier Family 7 Member 11 | -2.31 | 8.8e-09 | 2.1e-08 | Cysteine import |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | -2.17 | 1.5e-08 | 3.9e-08 | Cellular response to oxidative stress |
Experimental Protocols
This section provides a detailed methodology for conducting an RNA sequencing experiment to identify genes affected by this compound.
Protocol 1: Cell Culture and this compound Treatment
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Cell Line Selection: Choose a cancer cell line with known EGFR and/or PI3K pathway activation (e.g., bladder cancer cell lines T24 or 5637).
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Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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This compound Treatment:
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Prepare a stock solution of this compound in DMSO.
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The following day, treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO).
-
Ensure the final concentration of DMSO is consistent across all wells and does not exceed 0.1%.
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Incubate the cells for a predetermined time course (e.g., 24, 48 hours) to capture both early and late gene expression changes.
-
-
Biological Replicates: Prepare at least three biological replicates for each treatment condition (this compound and vehicle control).
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis and RNA Extraction:
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Wash the cells with ice-cold PBS.
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Lyse the cells directly in the well using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
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Follow the manufacturer's protocol for RNA extraction, including a DNase treatment step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) to determine the concentration and assess purity (A260/A280 and A260/A230 ratios).
-
Assess RNA integrity by running the samples on an Agilent Bioanalyzer or similar instrument. Aim for an RNA Integrity Number (RIN) of ≥ 8 for optimal results.
-
Protocol 3: RNA Library Preparation and Sequencing
-
Library Preparation:
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Use a commercial RNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) starting with 1 µg of total RNA per sample.
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This process typically involves:
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Poly(A) selection to enrich for mRNA.
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RNA fragmentation.
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First and second-strand cDNA synthesis.
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Adenylation of 3' ends.
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Ligation of sequencing adapters.
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PCR amplification of the library.
-
-
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Library Quality Control:
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Quantify the final library concentration using a Qubit fluorometer.
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Assess the library size distribution using a Bioanalyzer.
-
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Sequencing:
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Pool the libraries in equimolar concentrations.
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Perform sequencing on an Illumina sequencing platform (e.g., NovaSeq 6000) to generate paired-end reads of a desired length (e.g., 2x100 bp). Aim for a sequencing depth of at least 20 million reads per sample.
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Protocol 4: Bioinformatic Data Analysis
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Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
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Read Alignment: Align the reads to a reference genome (e.g., human genome build GRCh38) using a splice-aware aligner such as STAR.
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Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
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Differential Gene Expression Analysis:
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Use statistical packages such as DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and vehicle control groups.
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Set a significance threshold, typically a False Discovery Rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1.
-
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Pathway and Functional Enrichment Analysis:
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Use the list of differentially expressed genes to perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and signaling pathways.
-
Mandatory Visualization
Signaling Pathways
Caption: this compound inhibits the EGFR and PI3K signaling pathways.
Caption: this compound promotes NRF2 degradation, inhibiting GSH synthesis.
Experimental Workflow
References
- 1. EGFR and PI3K Signalling Pathways as Promising Targets on Circulating Tumour Cells from Patients with Metastatic Gastric Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deregulation of the EGFR/PI3K/PTEN/Akt/mTORC1 pathway in breast cancer: possibilities for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming MTX-211 Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the novel anti-cancer agent MTX-211.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased sensitivity to this compound in our cancer cell line after prolonged treatment. What are the potential mechanisms of resistance?
A1: Resistance to targeted therapies like this compound can arise through various mechanisms. Based on preliminary data from our labs and common patterns observed with similar kinase inhibitors, we suggest investigating the following possibilities:
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Target Alteration: Mutations in the drug's target protein can prevent this compound from binding effectively.
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell.
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Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibitory effect of this compound. A common bypass pathway involves the activation of the PI3K/Akt/mTOR signaling cascade.
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Epithelial-to-Mesenchymal Transition (EMT): A cellular program that can confer resistance to a variety of cancer therapies.
Q2: How can we experimentally determine if our resistant cells have developed a target mutation?
A2: The most direct method is to sequence the gene encoding the target protein in both your sensitive (parental) and resistant cell lines.
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Sanger Sequencing: Ideal for targeted analysis of specific exons or "hotspot" regions where mutations are known to occur in other resistant models.
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Next-Generation Sequencing (NGS): Provides comprehensive coverage of the entire coding sequence of the target gene and can identify novel mutations.
Q3: What is the first step to investigate the involvement of drug efflux pumps in this compound resistance?
A3: A straightforward initial experiment is to assess the effect of a known ABC transporter inhibitor on this compound sensitivity. Verapamil, for example, is a commonly used inhibitor of P-gp.
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Experimental Approach: Treat your this compound resistant cells with a combination of this compound and Verapamil. If the sensitivity to this compound is restored, it strongly suggests the involvement of P-gp mediated drug efflux.
Troubleshooting Guides
Problem: My this compound resistant cell line shows no mutation in the target protein and is not responsive to efflux pump inhibitors. What should I investigate next?
Solution: This scenario points towards the activation of bypass signaling pathways. We recommend investigating the PI3K/Akt/mTOR pathway, a frequently activated survival pathway in cancer.
Recommended Experimental Workflow:
-
Assess Pathway Activation: Use Western blotting to compare the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., phospho-Akt, phospho-mTOR, phospho-S6K) between your sensitive and resistant cell lines. An increase in phosphorylation in the resistant line indicates pathway activation.
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Test Combination Therapy: Evaluate the efficacy of combining this compound with a PI3K or mTOR inhibitor. A synergistic effect would support the hypothesis that this bypass pathway is a key resistance mechanism.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines with and without a PI3K Inhibitor (GDC-0941).
| Cell Line | Treatment | IC50 (nM) |
| Parental (Sensitive) | This compound | 50 |
| Resistant | This compound | 850 |
| Resistant | This compound + GDC-0941 (1 µM) | 75 |
Table 2: Relative Protein Expression in Parental vs. Resistant Cells.
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| p-Akt (Ser473) | 1.0 | 4.5 |
| Total Akt | 1.0 | 1.1 |
| p-mTOR (Ser2448) | 1.0 | 3.8 |
| Total mTOR | 1.0 | 1.0 |
Key Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
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Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
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Drug Treatment: Treat the cells with a serial dilution of this compound (and co-treatments if applicable) for 72 hours.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
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Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Signaling in this compound sensitive vs. resistant cells.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Common mechanisms leading to drug resistance.
MTX-211 solubility in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of MTX-211 in DMSO and cell culture media. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and visual diagrams to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The maximum reported solubility of this compound in fresh DMSO is 48 mg/mL, which corresponds to a concentration of 100.34 mM.[1] However, other sources report solubilities of 15 mg/mL (31.36 mM) and 24 mg/mL (50.17 mM).[1][2] It is important to note that moisture-absorbing DMSO can reduce solubility.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to dissolve this compound in fresh, anhydrous DMSO.[1] Sonication may be recommended to aid dissolution.[2] For example, to prepare a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO.
Q4: How should I store the this compound stock solution in DMSO?
A4: this compound stock solutions in DMSO are stable for up to 2 weeks at 4°C and for up to 6 months at -80°C.[3] For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q5: Can I dissolve this compound directly in cell culture media?
A5: Direct dissolution of this compound in aqueous solutions like cell culture media is not recommended due to its hydrophobic nature. It is best practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium.
Troubleshooting Guides
Issue 1: this compound is not fully dissolving in DMSO.
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Possible Cause 1: DMSO quality. The DMSO used may have absorbed moisture, which can significantly decrease the solubility of this compound.[1]
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Solution: Use fresh, anhydrous, research-grade DMSO.
-
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Possible Cause 2: Insufficient mixing. The compound may require more energy to dissolve completely.
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Solution: Gently warm the solution and/or use sonication to aid dissolution.[2]
-
-
Possible Cause 3: Concentration exceeds solubility limit. You may be attempting to prepare a solution at a concentration higher than its maximum solubility.
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Solution: Refer to the solubility data table and prepare a solution at or below the recommended maximum concentration.
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Issue 2: Precipitation is observed when diluting the this compound DMSO stock solution into cell culture media.
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Possible Cause 1: Final DMSO concentration is too low. The hydrophobic nature of this compound may cause it to precipitate out of the aqueous cell culture medium if the final DMSO concentration is not sufficient to maintain its solubility.
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Solution: Ensure the final concentration of DMSO in your cell culture medium is kept as high as experimentally tolerable for your specific cell line (typically ≤ 0.5%). Perform a serial dilution of your DMSO stock into the media while vortexing or mixing to ensure rapid and even distribution.
-
-
Possible Cause 2: High final concentration of this compound. The desired final concentration of this compound in the cell culture medium may exceed its solubility in that specific medium, even with the presence of DMSO.
-
Solution: Test a range of final concentrations to determine the maximum achievable soluble concentration in your specific cell culture medium. It may be necessary to work at a lower concentration.
-
-
Possible Cause 3: Interaction with media components. Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with this compound and contribute to precipitation.
-
Solution: Prepare the final working solution in serum-free media first, and then add serum if required for your experiment. This can sometimes help to mitigate precipitation issues.
-
Data Summary
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 48 | 100.34 | [1] |
| DMSO | 24 | 50.17 | [1] |
| DMSO | 15 | 31.36 | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 478.33 g/mol )
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
-
Procedure:
-
Calculate the required mass of this compound. For 1 mL of a 10 mM solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 478.33 g/mol = 0.0047833 g = 4.78 mg
-
-
Weigh out 4.78 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube or sonicate for a short period.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).
-
Calculate the volume of the 10 mM stock solution needed. For 10 mL of a 10 µM working solution:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
(10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = 10 µL
-
-
Pipette 9.99 mL of pre-warmed cell culture medium into a sterile conical tube.
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Add 10 µL of the 10 mM this compound DMSO stock solution to the medium.
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Immediately vortex the solution gently to ensure rapid and uniform mixing.
-
Visually inspect the solution for any signs of precipitation.
-
The final DMSO concentration in this example is 0.1%.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound dual inhibition of EGFR and PI3K signaling pathways.
References
MTX-211 Stock Solutions: A Guide to Long-Term Stability and Handling
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the long-term stability and proper handling of MTX-211 stock solutions. As a novel compound, comprehensive public stability data for this compound is limited. Therefore, this guide incorporates general best practices for handling bioactive small molecules and relevant stability data from the well-studied parent compound, Methotrexate (MTX), to provide a robust framework for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Based on available datasheets, this compound is soluble in DMSO at concentrations up to 48 mg/mL (100.34 mM)[1]. For in vivo applications, specific formulations using vehicles like a combination of DMSO, PEG300, Tween80, and water, or DMSO and corn oil have been noted, but these should be prepared fresh for immediate use[1].
Q2: How should I store my this compound stock solution for long-term use?
A2: For long-term storage, it is recommended to store this compound stock solutions in tightly sealed vials at -80°C.[2] General guidelines for bioactive small molecules suggest that solutions stored as aliquots at -20°C are typically usable for up to one month.[3] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to prepare single-use aliquots.
Q3: How long is the this compound powder stable?
A3: The solid powder form of this compound is stable for up to 3 years when stored at -20°C.[1]
Q4: Are there any known incompatibilities for this compound?
A4: this compound should be kept away from strong acids/alkalis and strong oxidizing/reducing agents.[2]
Q5: My experimental results are inconsistent. Could my this compound stock solution have degraded?
A5: Inconsistent results can be a sign of compound degradation. Visually inspect your stock solution for any signs of precipitation or color change. If you suspect degradation, it is recommended to prepare a fresh stock solution. For critical experiments, consider performing a quality control check, such as HPLC or LC-MS, to assess the purity of your stock solution.
Q6: What are the potential degradation pathways for compounds like this compound?
A6: While specific degradation pathways for this compound are not well-documented, related compounds like Methotrexate can undergo photodegradation, oxidation, and hydrolysis.[4][5][6] Degradation can involve N-demethylation, oxidation of the glutamic acid moiety, and cleavage of the C-N bond.[4][5] It is crucial to protect solutions from light and store them under recommended conditions to minimize degradation.[7][8]
Stability Data for Methotrexate (MTX) as a Reference
The following tables summarize the stability of the related compound, Methotrexate (MTX), in various conditions. This data can serve as a helpful reference for handling this compound, but it should be noted that the stability of this compound may differ.
Table 1: Stability of Methotrexate Solutions
| Concentration | Solvent/Diluent | Storage Temperature | Stability Duration | Reference |
| 0.2 mg/mL & 20 mg/mL | 0.9% Sodium Chloride Injection | 25°C (protected from light) | 28 days | [8] |
| 20 mg/mL | 5% Dextrose Injection | 25°C (protected from light) | 28 days | [8] |
| 0.2 mg/mL | 5% Dextrose Injection | 25°C (protected from light) | 3 days | [8] |
| 25 mg/mL | Polyethylene Syringes | Not specified | At least 120 days | [9] |
| Multi-dose vials | With benzyl alcohol preservative | 2°C to 8°C (after first puncture) | 30 days | [7][10] |
Experimental Protocols
Protocol: Assessing the Stability of this compound Stock Solutions via HPLC
This protocol outlines a general method for determining the stability of your this compound stock solution over time.
-
Preparation of Stock Solution:
-
Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a known concentration.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Dispense the stock solution into single-use aliquots in tightly sealed, light-protected vials.
-
-
Storage:
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
Include a baseline sample (T=0) for immediate analysis.
-
-
Sample Analysis:
-
At designated time points (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis.
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Analyze the sample using a validated HPLC method with a suitable column (e.g., C18) and mobile phase.
-
Use a UV detector set to the appropriate wavelength for this compound.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the peak area of the baseline (T=0) sample.
-
A decrease in the peak area over time indicates degradation.
-
Monitor for the appearance of new peaks, which could represent degradation products.
-
Calculate the percentage of this compound remaining at each time point.
-
Visualizations
Caption: Workflow for assessing this compound stock solution stability.
Caption: Potential degradation pathways for this compound.
References
- 1. selleck.co.jp [selleck.co.jp]
- 2. MTX211|1952236-05-3|MSDS [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Photodegradation of methotrexate in aqueous solution: degradation kinetics and identification of transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pfizermedical.com [pfizermedical.com]
- 8. Stability study of methotrexate in 0.9% sodium chloride injection and 5% dextrose injection with limit tests for impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pfizermedicalinformation.ca [pfizermedicalinformation.ca]
troubleshooting inconsistent results in MTX-211 experiments
Welcome to the technical support center for MTX-211. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and ensuring the consistency of their experimental results. Here you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a first-in-class dual inhibitor that simultaneously targets the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K) signaling pathways.[1] By inhibiting these two key pathways, this compound can suppress tumor cell proliferation and survival.
Q2: In which cancer types has this compound shown activity?
A2: this compound has been investigated in preclinical models of colorectal cancer and bladder cancer.[1][2] Its dual-targeting nature may also make it a candidate for other solid tumors where EGFR and/or PI3K signaling is dysregulated.
Q3: What are the known mechanisms of resistance to this compound?
A3: A primary mechanism of acquired resistance to this compound is the overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2.[1] ABCG2 can actively efflux this compound from the cancer cells, reducing its intracellular concentration and thus its efficacy.[1]
Q4: How does this compound affect cellular metabolism?
A4: Studies have shown that this compound can inhibit intracellular glutathione (GSH) metabolism. This leads to a decrease in GSH levels and a corresponding increase in reactive oxygen species (ROS), which can contribute to its anti-cancer effects.[1][2]
Q5: What is the recommended storage condition for this compound?
A5: For solid forms of compounds like this compound, it is generally recommended to store them refrigerated or frozen for long-term storage.[3] Once reconstituted into a stock solution, it should be stored in aliquots in tightly sealed vials at -20°C and is typically usable for up to one month.[3] Always refer to the product-specific certificate of analysis for the most accurate storage information.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values or Loss of Efficacy
Q: We are observing significant variability in the IC50 values of this compound in our cell-based assays, or a gradual loss of its inhibitory effect. What could be the cause?
A: This is a common issue that can arise from several factors. Below is a step-by-step guide to troubleshoot this problem.
Potential Cause 1: Compound Stability and Handling
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Improper Storage: Ensure that both the solid compound and stock solutions are stored at the recommended temperatures and protected from light.[3][4] Frequent freeze-thaw cycles of stock solutions should be avoided; it is best practice to use aliquots.[3]
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Solution Instability: this compound in solution may degrade over time. It is advisable to use freshly prepared dilutions for each experiment from a recently prepared or properly stored stock solution.[3]
Potential Cause 2: Cell Line Integrity and Variation
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High Passage Number: Continuous passaging of cell lines can lead to genetic drift and altered expression of key proteins, including the drug targets (EGFR, PI3K) or resistance transporters (ABCG2). It is recommended to use cells with a low passage number and to perform regular cell line authentication.
-
Mycoplasma Contamination: Mycoplasma infection can alter cellular responses to drugs. Regularly test your cell cultures for mycoplasma contamination.
Potential Cause 3: Development of Drug Resistance
-
Upregulation of ABCG2: As previously mentioned, prolonged exposure to this compound can lead to the overexpression of the ABCG2 transporter, which will actively pump the drug out of the cells.[1] You can test for ABCG2 expression levels via qPCR or Western blotting in your treated cells compared to a control population.
Troubleshooting Workflow for Inconsistent Efficacy
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound Inhibits GSH Synthesis through Keap1/NRF2/GCLM Axis and Exerts Antitumor Effects in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. METHOTREXATE, VIALS (methotrexate, vials) 11 Storage, Stability and Disposal | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
Technical Support Center: Mitigating MTX-211 Cytotoxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to minimize the cytotoxic effects of MTX-211 and similar compounds on normal, non-cancerous cells during pre-clinical research.
Disclaimer
It is crucial to distinguish between this compound and the widely-used chemotherapeutic agent, Methotrexate (MTX). While both are anti-cancer agents, their mechanisms of action and, consequently, the strategies to mitigate their side effects, are different.
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This compound is a dual inhibitor of the epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) signaling pathways.[1] Its anti-tumor effect, at least in bladder cancer, is linked to the inhibition of glutathione (GSH) synthesis, leading to increased reactive oxygen species (ROS) and subsequent cell death.[1][2]
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Methotrexate (MTX) is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleotides necessary for DNA and RNA replication.[3][4]
This guide will primarily focus on strategies to mitigate the cytotoxicity of Methotrexate (MTX) in normal cells, a well-established area of research with extensive protocols. The principles and experimental approaches described may, however, provide a valuable framework for investigating and managing the off-target effects of novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Methotrexate (MTX) cytotoxicity in normal cells?
A1: Methotrexate competitively inhibits dihydrofolate reductase (DHFR), an essential enzyme for converting dihydrofolate to tetrahydrofolate.[3] Tetrahydrofolate is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[5] By depleting the tetrahydrofolate pool, MTX disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like those in the bone marrow and gastrointestinal tract.[6]
Q2: What is "leucovorin rescue," and how does it protect normal cells from MTX toxicity?
A2: Leucovorin (folinic acid) is a reduced form of folic acid that can be readily converted to tetrahydrofolate without the need for DHFR.[6] Administering leucovorin after MTX treatment replenishes the tetrahydrofolate pool in normal cells, allowing them to resume DNA and RNA synthesis and thus "rescuing" them from the toxic effects of MTX.[7][8] This strategy is based on the principle that a high dose of MTX can be administered to kill cancer cells, followed by leucovorin to save normal cells.[9][10]
Q3: Are there other strategies besides leucovorin rescue to minimize MTX cytotoxicity?
A3: Yes, other supportive care measures are crucial, especially in clinical settings, and can be adapted for in vitro and in vivo research models. These include:
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Hydration and Urinary Alkalinization: Adequate hydration and maintaining an alkaline urine pH (≥7.0) are critical to prevent the crystallization of MTX and its metabolites in the renal tubules, which can lead to kidney damage.[8][11][12]
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Thymidine Supplementation: Thymidine was explored as an alternative to leucovorin to bypass the MTX-induced block in pyrimidine synthesis, but it has not shown significant clinical benefit and is not commonly used.[5]
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Glucarpidase: This enzyme rapidly degrades MTX into inactive metabolites and is used in cases of delayed MTX clearance or renal impairment.[8][13] It provides a non-renal route for MTX elimination.[13]
Q4: How does MTX induce apoptosis, and can this pathway be modulated?
A4: MTX can induce apoptosis through several signaling pathways:
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Mitochondrial (Intrinsic) Pathway: MTX can lead to a decrease in the mitochondrial membrane potential, activation of caspase-9, and an altered Bax/Bcl-2 ratio, favoring apoptosis.[14]
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p53/p21-Dependent Pathway: MTX can induce the expression of p53 target genes, leading to apoptosis.[15]
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JNK-Mediated Pathway: MTX can increase the production of reactive oxygen species (ROS), leading to the activation of Jun N-terminal kinase (JNK), which in turn increases the cell's sensitivity to apoptosis.[16][17]
Modulating these pathways could potentially offer strategies to protect normal cells, though this is an area of ongoing research.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Excessive cytotoxicity in normal cell lines at low MTX concentrations. | High sensitivity of the cell line to DHFR inhibition. | - Perform a dose-response curve to determine the IC50 value for your specific normal and cancer cell lines.[18]- Reduce the MTX concentration and/or exposure time.- Implement a leucovorin rescue protocol post-MTX treatment. |
| Inconsistent results with leucovorin rescue. | - Improper timing of leucovorin administration.- Inadequate leucovorin concentration. | - Initiate leucovorin rescue 12-24 hours after the start of MTX exposure.[9][19]- Perform a dose-response experiment for leucovorin to determine the optimal rescue concentration for your cell line. |
| Precipitation observed in cell culture media after adding MTX. | MTX has poor solubility in acidic conditions. | - Ensure the pH of your cell culture media is maintained around 7.2-7.4.- Use a buffered saline solution to dissolve MTX before adding it to the media. |
Experimental Protocols
Protocol 1: Determining the IC50 of Methotrexate in Cancer vs. Normal Cell Lines
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of MTX, a key metric for assessing its cytotoxic potency.
-
Cell Seeding: Seed both cancer and normal cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
MTX Treatment: After 24 hours, treat the cells with a range of MTX concentrations (e.g., 0.01 µM to 100 µM) in a logarithmic series. Include untreated control wells.
-
Incubation: Incubate the cells for a period relevant to your experimental design (e.g., 48 or 72 hours).
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Cell Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the MTX concentration. Use a non-linear regression model to fit a sigmoidal dose-response curve and calculate the IC50 value.[20]
Protocol 2: Leucovorin Rescue Experiment
This protocol details how to perform a leucovorin rescue to mitigate MTX-induced cytotoxicity in normal cells.
-
Cell Seeding: Seed normal cells in 96-well plates as described in Protocol 1.
-
MTX Treatment: Treat the cells with a predetermined concentration of MTX (e.g., at or above the IC50 value).
-
Leucovorin Addition: After a specific duration of MTX exposure (e.g., 12, 24, or 36 hours), add varying concentrations of leucovorin to the wells.[9][19] Include control wells with MTX only and untreated cells.
-
Incubation: Continue to incubate the cells for a total of 72 hours from the initial MTX treatment.
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Cell Viability Assay: Measure cell viability using an appropriate assay.
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Data Analysis: Compare the viability of cells treated with MTX alone to those that received leucovorin rescue. This will demonstrate the protective effect of leucovorin.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 of MTX (6-day treatment) | Daoy (Medulloblastoma) | 9.5 x 10⁻² µM | [18] |
| IC50 of MTX (6-day treatment) | Saos-2 (Osteosarcoma) | 3.5 x 10⁻² µM | [18] |
| MTX Concentration for Proliferation Impairment | Normal Human Fibroblasts (NHFs) | 0.2 µM | [3] |
| Leucovorin Rescue Timing | In vitro models | 12-24 hours post-MTX | [9][19] |
Visualizing Key Pathways and Workflows
Methotrexate's Mechanism of Action and Leucovorin Rescue
Caption: MTX inhibits DHFR, while Leucovorin bypasses this block.
Experimental Workflow for Leucovorin Rescue Assay
Caption: Workflow for assessing Leucovorin's protective effects.
MTX-Induced Apoptosis Signaling
Caption: Multiple pathways contribute to MTX-induced apoptosis.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound Inhibits GSH Synthesis through Keap1/NRF2/GCLM Axis and Exerts Antitumor Effects in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disparate Response to Methotrexate in Stem versus Non-Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. youtube.com [youtube.com]
- 6. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical control of high-dose methotrexate/Leucovorin rescue therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3535-Management of high-dose methotrexate toxicity | eviQ [eviq.org.au]
- 12. Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol [jhoponline.com]
- 13. Preventing Methotrexate Toxicity: Know How to Use Leucovorin, Glucarpidase - The Oncology Pharmacist [theoncologypharmacist.com]
- 14. Methotrexate induces apoptosis of human choriocarcinoma cell line JAR via a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methotrexate induces apoptosis through p53/p21-dependent pathway and increases E-cadherin expression through downregulation of HDAC/EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Increased sensitivity to apoptosis induced by methotrexate is mediated by JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. How to Interpret Dose-Response Curves [sigmaaldrich.com]
MTX-211 In Vivo Therapeutic Window Enhancement: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the in vivo therapeutic window of MTX-211, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). Given that the development of this compound was discontinued in the preclinical phase, publicly available in vivo data is limited. This guide synthesizes the available information on this compound and supplements it with established principles for dual EGFR/PI3K inhibitors to offer a practical resource for overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class dual inhibitor that simultaneously targets EGFR and PI3K signaling pathways.[1][2] In bladder cancer models, this compound has been shown to inhibit cell proliferation by depleting intracellular glutathione (GSH) levels through the Keap1/NRF2/GCLM signaling pathway, leading to increased reactive oxygen species and subsequent cell apoptosis.[2][3]
Q2: What are the reported preclinical applications of this compound?
A2: this compound has shown promising activity in preclinical models of various cancers, including bladder, pancreatic, and colorectal cancer.[1][3][4] It has often been evaluated in combination with other targeted therapies, such as the MEK inhibitor trametinib, where it has demonstrated synergistic effects in inhibiting tumor growth.[1][3][4]
Q3: Why is improving the therapeutic window of this compound important?
A3: A wider therapeutic window allows for a dose that is effective against the tumor while minimizing toxicity to healthy tissues. For dual EGFR/PI3K inhibitors, on-target toxicities in tissues that also rely on these signaling pathways (e.g., skin, gastrointestinal tract) can be dose-limiting.[5][6][7] By improving the therapeutic window, researchers can potentially achieve more durable anti-tumor responses with a better safety profile.
Q4: What are the known resistance mechanisms to this compound?
A4: One identified mechanism of resistance to this compound is the overexpression of the ATP-binding cassette (ABC) drug transporter ABCG2.[1][8] ABCG2 can efflux this compound from cancer cells, reducing its intracellular concentration and thereby diminishing its efficacy.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound and similar dual EGFR/PI3K inhibitors.
Issue 1: Suboptimal anti-tumor efficacy at well-tolerated doses.
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Possible Cause 1: Suboptimal Dosing Schedule.
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Troubleshooting: Instead of a continuous daily dosing schedule, consider intermittent dosing (e.g., dosing on alternating days or for a set number of days followed by a drug holiday).[9] This can help to reduce the cumulative toxicity and allow for the administration of a higher, more effective dose during the treatment periods.
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Possible Cause 2: Drug Resistance.
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Troubleshooting: Investigate potential resistance mechanisms. In the case of suspected ABCG2-mediated resistance, consider co-administration with an ABCG2 inhibitor.[8] For broader resistance, combination therapy with an agent targeting a compensatory signaling pathway (e.g., a MEK inhibitor like trametinib for KRAS-mutant tumors) may enhance efficacy.[3][4]
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Possible Cause 3: Poor Bioavailability.
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Troubleshooting: Although specific pharmacokinetic data for this compound is not publicly available, poor oral bioavailability can be a challenge for small molecule inhibitors. Ensure proper formulation of the compound for oral gavage. If oral administration proves ineffective, consider alternative routes such as intraperitoneal (IP) injection.
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Issue 2: Excessive toxicity observed in animal models (e.g., significant weight loss, skin rash, diarrhea).
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Possible Cause 1: On-target toxicity.
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Troubleshooting: Dual inhibition of EGFR and PI3K can lead to on-target toxicities. Common toxicities for this class of inhibitors include skin rash, diarrhea, and hyperglycemia.[5][6][7]
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For skin rash: Consider topical treatments or dose reduction.
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For diarrhea: Provide supportive care, including hydration. Dose interruption or reduction may be necessary.
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For hyperglycemia (a known class effect of PI3K inhibitors): Monitor blood glucose levels. While a successor compound, MTX-531, was noted for not causing hyperglycemia, it is a possibility with dual inhibitors.[10][11]
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-
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Possible Cause 2: Dosing Vehicle Toxicity.
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Troubleshooting: Ensure that the vehicle used to dissolve and administer this compound is well-tolerated by the animal model at the administered volume and frequency. Run a vehicle-only control group to assess any vehicle-related toxicity.
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Issue 3: High variability in tumor response within a treatment group.
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Possible Cause 1: Tumor Heterogeneity.
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Troubleshooting: Ensure that the tumor xenografts are of a consistent size at the start of treatment. For patient-derived xenograft (PDX) models, inherent tumor heterogeneity can lead to varied responses. Increased animal numbers per group can help to achieve statistical significance.
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Possible Cause 2: Inconsistent Drug Administration.
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Troubleshooting: Ensure accurate and consistent administration of this compound, particularly for oral gavage, to minimize variability in drug exposure between animals.
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Quantitative Data Summary
Due to the discontinued preclinical development of this compound, comprehensive in vivo quantitative data is not available in the public domain. The following tables summarize the available qualitative and semi-quantitative information, along with typical data for the broader class of dual EGFR/PI3K inhibitors.
Table 1: this compound In Vitro and In Vivo Activity Summary
| Parameter | Finding | Cancer Model(s) | Source |
| In Vitro Potency | Low micromolar potency | Pancreatic Cancer | [4][12] |
| In Vivo Efficacy (Monotherapy) | "Significantly impaired tumor growth" | Bladder Cancer (Xenograft) | [3] |
| In Vivo Efficacy (Combination) | "Significantly slowed growth of aggressive tumors" (with trametinib) | Pancreatic Cancer (KPC model) | [4][13] |
| In Vivo Efficacy (Combination) | Survival rate increase of >400% (with trametinib) | Colorectal Cancer | [1] |
Table 2: Common Toxicities of Dual EGFR/PI3K Inhibitors and Potential Mitigation Strategies
| Toxicity | Grade (Typical) | Onset | Mitigation Strategies |
| Skin Rash | 1-3 | Early | Topical corticosteroids, dose reduction/interruption |
| Diarrhea | 1-3 | Variable | Supportive care (hydration), anti-diarrheal agents, dose reduction/interruption |
| Hyperglycemia | 1-4 | Early | Blood glucose monitoring, dietary management, anti-hyperglycemic agents |
| Fatigue | 1-3 | Variable | Supportive care, dose reduction/interruption |
| Mucositis | 1-3 | Variable | Oral hygiene, supportive care, dose reduction/interruption |
Note: This table represents general toxicities for the class of dual EGFR/PI3K inhibitors and may not be entirely representative of the specific toxicity profile of this compound.[5][6][7][9]
Experimental Protocols
Protocol 1: General In Vivo Xenograft Efficacy Study
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Cell Culture and Implantation:
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Culture human cancer cells (e.g., bladder, pancreatic, or colorectal cancer cell lines) under standard conditions.
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Harvest cells and resuspend in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel).
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Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Growth Monitoring and Randomization:
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Monitor tumor growth using caliper measurements at least twice a week.
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Calculate tumor volume using the formula: (Length x Width^2) / 2.
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Once tumors reach a predetermined size (e.g., 100-200 mm^3), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
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Prepare this compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, IP injection).
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Administer this compound at the desired dose and schedule.
-
The control group should receive the vehicle alone.
-
-
Efficacy and Toxicity Monitoring:
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Continue to measure tumor volume and body weight at least twice a week.
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Monitor animals for any signs of toxicity (e.g., changes in behavior, posture, skin condition).
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The study endpoint is typically reached when tumors in the control group reach a maximum allowed size or when significant toxicity is observed.
-
-
Data Analysis:
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Calculate the percentage of tumor growth inhibition (%TGI).
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Plot tumor growth curves and survival curves (if applicable).
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Perform statistical analysis to determine the significance of the treatment effect.
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Visualizations
Caption: this compound dual inhibition of EGFR and PI3K pathways.
Caption: Troubleshooting workflow for in vivo this compound studies.
Caption: Logic diagram for improving the therapeutic window.
References
- 1. ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. First-in-class dual EGFR and PI3K inhibitor achieves maintained tumor regressions | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: MTX-211 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of the dual EGFR and PI3K inhibitor, MTX-211, with a specific focus on the impact of freeze-thaw cycles. The following information is intended to assist in designing and troubleshooting experiments to ensure the integrity and proper handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound powder is recommended to be stored at -20°C for long-term stability, for up to 3 years.[1][2]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For stock solutions, it is recommended to store them at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[1] For short-term storage of one week or less, 4°C may be acceptable.[1]
Q3: Is this compound sensitive to freeze-thaw cycles?
A3: While specific public data on the freeze-thaw stability of this compound is limited, small molecules, in general, can be susceptible to degradation or changes in solubility after multiple freeze-thaw cycles. It is generally recommended to minimize the number of freeze-thaw cycles. For sensitive compounds, it is advisable to conduct a formal freeze-thaw stability study.
Q4: What solvent should I use to dissolve this compound?
A4: this compound is soluble in DMSO at a concentration of approximately 15 mg/mL (31.36 mM).[1] Sonication can be used to aid dissolution.[1]
Q5: Can I store this compound solutions at room temperature?
A5: Storing this compound solutions at room temperature for extended periods is not recommended due to the potential for degradation. For in-use solutions, such as those for in vitro or in vivo experiments, it is advisable to prepare them fresh from a frozen stock solution.
Troubleshooting Guide: Freeze-Thaw Stability Issues
This guide addresses common problems that may arise during the handling and storage of this compound, particularly in relation to freeze-thaw cycles.
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed in the vial after thawing. | 1. The solubility of this compound may have been exceeded during the initial dissolution or has decreased upon freezing. 2. The compound may have crystallized out of solution during the freeze-thaw process.[3][4] 3. Water may have been absorbed into the DMSO stock, reducing solubility.[5] | 1. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. 3. Ensure the vial is tightly capped and allow it to equilibrate to room temperature before opening to minimize moisture condensation. |
| Loss of compound activity or inconsistent experimental results. | 1. The compound may have degraded due to multiple freeze-thaw cycles. 2. The actual concentration of the solution may be lower than expected due to precipitation or degradation. | 1. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 2. Perform a freeze-thaw stability study to determine the maximum number of cycles the compound can withstand in your specific solvent and concentration. 3. Quantify the concentration of your stock solution using an appropriate analytical method (e.g., HPLC-UV) before use in critical experiments. |
| Change in the color or appearance of the solution. | This could be an indication of chemical degradation. | Discard the solution and prepare a fresh stock. Investigate the storage and handling conditions to identify any potential issues, such as exposure to light or incompatible container materials. |
Experimental Protocols
Protocol: Freeze-Thaw Stability Study of this compound in DMSO
This protocol outlines a general procedure to assess the stability of this compound in a DMSO stock solution after multiple freeze-thaw cycles.
1. Materials:
-
This compound powder
-
Anhydrous DMSO
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Polypropylene cryovials
-
-80°C freezer
-
Controlled room temperature (e.g., 25°C) environment
-
HPLC-UV system with a C18 column
-
Appropriate mobile phase (e.g., acetonitrile and water with a suitable buffer)
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at the desired concentration (e.g., 10 mM).
-
Aliquot Samples: Aliquot the stock solution into multiple polypropylene cryovials. A sufficient number of aliquots should be prepared for each freeze-thaw cycle and time point.
-
Initial Analysis (Time 0): Immediately after preparation, analyze three aliquots using a validated HPLC-UV method to determine the initial concentration and purity of this compound. This will serve as the baseline (T=0) measurement.
-
Freeze-Thaw Cycles:
-
Freezing: Place the remaining aliquots in a -80°C freezer for at least 24 hours.
-
Thawing: Thaw the designated aliquots at room temperature until completely liquid.
-
-
Sample Analysis: After one, three, and five freeze-thaw cycles, analyze three aliquots from each cycle using the same HPLC-UV method.
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Data Analysis: Compare the concentration and purity of this compound at each freeze-thaw cycle to the initial (T=0) measurements.
Acceptance Criteria: A common acceptance criterion is that the concentration of the active compound should not decrease by more than 10% of the initial concentration, and no significant increase in degradation products should be observed.
Data Presentation
Table 1: Example Freeze-Thaw Stability Data for this compound (10 mM in DMSO)
| Freeze-Thaw Cycle | Mean Concentration (mM) ± SD | % of Initial Concentration | Purity (%) by HPLC |
| 0 (Initial) | 10.02 ± 0.05 | 100.0 | >99.5 |
| 1 | 9.98 ± 0.07 | 99.6 | >99.5 |
| 3 | 9.85 ± 0.09 | 98.3 | >99.5 |
| 5 | 9.55 ± 0.12 | 95.3 | >99.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary.
Visualizations
Diagram 1: Experimental Workflow for Freeze-Thaw Stability Testing
Caption: Workflow for assessing this compound stability through multiple freeze-thaw cycles.
References
Validation & Comparative
A Comparative Analysis of MTX-211 and Other Dual PI3K/EGFR Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The concurrent inhibition of the Phosphoinositide 3-Kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR) signaling pathways presents a compelling strategy in oncology. This approach aims to overcome the resistance mechanisms that often arise from the intricate crosstalk between these two critical pathways. MTX-211, a first-in-class dual inhibitor of PI3K and EGFR, has demonstrated promising preclinical activity. This guide provides an objective comparison of this compound with other preclinical and clinical-stage dual PI3K/EGFR and related inhibitors, supported by available experimental data.
Introduction to Dual PI3K/EGFR Inhibition
The EGFR signaling cascade, upon activation, triggers downstream pathways including the RAS/RAF/MEK/ERK and the PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[1] Dysregulation of both pathways is a common feature in many cancers. Targeting only one pathway can lead to compensatory activation of the other, resulting in therapeutic resistance. Dual inhibitors that simultaneously block both EGFR and PI3K offer a potential solution to this challenge.
The PI3K/EGFR Signaling Pathway and Mechanism of Dual Inhibition
The following diagram illustrates the interconnectedness of the PI3K and EGFR signaling pathways and the points of intervention for dual inhibitors.
Comparative In Vitro Performance
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other relevant dual or single-pathway inhibitors across various cancer cell lines. It is important to note that these values are derived from different studies and experimental conditions, which may influence direct comparisons.
Table 1: In Vitro IC50 Values of Dual PI3K/EGFR and Related Inhibitors
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| MTX-531 | EGFR/PI3K | CAL-33 | Head and Neck Squamous Cell Carcinoma | 17.7 (EGFR), 6.4 (PI3K) | [2] |
| Gedatolisib (PF-05212384) | PI3Kα/γ, mTOR | MDA-361 | Breast Cancer | 4.0 | [3][4] |
| PC3-MM2 | Prostate Cancer | 13.1 | [3][4] | ||
| Various Breast Cancer Lines | Breast Cancer | 12 (GR50) | [5] | ||
| Dacomitinib | pan-ErbB (EGFR, HER2, HER4) | PC9 | Non-Small Cell Lung Cancer | 1 | [6] |
| Various Head and Neck Cancer Lines | Head and Neck Cancer | 5 - 2186 | [6] | ||
| Omipalisib (GSK2126458) | PI3K, mTOR | T47D | Breast Cancer | 3 | [7][8] |
| BT474 | Breast Cancer | 2.4 | [7][8] | ||
| A549 | Lung Cancer | 26.6 (GI50) | [9] | ||
| Voxtalisib (XL765) | PI3K, mTOR, DNA-PK | PC-3 | Prostate Cancer | 270 (colony growth) | [10][11] |
| MCF7 | Breast Cancer | 230 (colony growth) | [10][11] | ||
| CUDC-907 | PI3K, HDAC | Various Pancreatic Cancer Lines | Pancreatic Cancer | 6.7 - 54.5 | [12] |
| Various Neuroblastoma Lines | Neuroblastoma | 910 - 1940 | [13] |
Comparative In Vivo Performance
The in vivo efficacy of these inhibitors is a critical determinant of their therapeutic potential. The following table summarizes key findings from preclinical xenograft models.
Table 2: In Vivo Efficacy of Dual PI3K/EGFR and Related Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Key Findings | Reference(s) |
| This compound | Pancreatic Cancer (KPC mouse model) | In combination with trametinib (MEK inhibitor), significantly slowed tumor growth. | [14] |
| MTX-531 | Head and Neck Squamous Cell Carcinoma (PDX models) | Monotherapy led to tumor regressions and a >500% increase in median survival in one model. Showed superior tumor regression compared to erlotinib + alpelisib combination. | [2] |
| Colorectal Cancer (PDX models) | Combination with trametinib resulted in an 80% objective response rate and a 467% increase in median survival. | [2] | |
| Gedatolisib (PF-05212384) | Breast Cancer (PDX models) | Showed significant tumor growth inhibition. | [5] |
| Dacomitinib | Bladder Cancer (Xenografts) | Demonstrated cytotoxic and cytostatic effects in cells with high HER receptor expression. | [15] |
| CUDC-907 | Pancreatic Cancer (Aspc-1 xenograft) | Showed extraordinary antitumor activity with downregulation of c-Myc and Ki67. | [12] |
| Combination of EGFR and PI3K inhibitors | Triple-Negative Breast Cancer (BT20 xenograft) | The combination of an EGFR inhibitor and a PI3K inhibitor resulted in a statistically significant reduction in tumor volume compared to vehicle control. | [16][17][18] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the comparison.
In Vitro Cell Viability and Proliferation Assays
A common method to determine the IC50 values is the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of the inhibitor.
-
Incubation: Plates are incubated for a specified period, typically 72 hours.
-
Viability Assessment: A reagent such as MTT or CellTiter-Glo® is added to the wells.
-
Data Acquisition: The absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Xenograft models are instrumental in evaluating the in vivo efficacy of anti-cancer agents.
Protocol:
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[19]
-
Tumor Establishment: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).
-
Randomization: Mice are then randomized into different treatment groups, including a vehicle control group.
-
Drug Administration: The inhibitor is administered according to a predefined schedule and route (e.g., daily oral gavage).
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumor growth inhibition is calculated, and in some studies, survival is monitored.
Western Blot Analysis
Western blotting is used to assess the inhibition of signaling pathways.
Protocol:
-
Cell Lysis: Treated and untreated cells are lysed to extract proteins.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-EGFR, phospho-AKT) and a loading control (e.g., β-actin).
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
Discussion and Future Perspectives
The available preclinical data suggests that this compound and its related compound, MTX-531, are potent dual inhibitors of the PI3K and EGFR pathways with significant anti-tumor activity, both as single agents and in combination with other targeted therapies.[2][14] The comparison with other dual inhibitors is challenging due to the lack of head-to-head studies. However, the IC50 values and in vivo data presented provide a valuable, albeit indirect, basis for comparison.
Gedatolisib and Omipalisib also demonstrate potent dual inhibition of the PI3K/mTOR pathway, with strong in vitro and in vivo activity.[3][4][5][7][8][9] Dacomitinib, a pan-ErbB inhibitor, shows potent EGFR inhibition and has been evaluated in various cancer models.[6][15][20][21] CUDC-907, a dual PI3K and HDAC inhibitor, presents an alternative strategy for targeting related pathways and has shown promise in preclinical models of pancreatic cancer and neuroblastoma.[12][13]
A key advantage of a single molecule dual inhibitor like this compound or MTX-531 is the potential for a more balanced and sustained inhibition of both pathways compared to combination therapies with two separate drugs, which can have different pharmacokinetic and pharmacodynamic profiles.[2] Furthermore, MTX-531 has been reported to not induce hyperglycemia, a common side effect of PI3K inhibitors, which could provide a significant therapeutic advantage.[2]
Future research should focus on direct comparative studies of these dual inhibitors in a panel of well-characterized cancer models to provide a more definitive assessment of their relative efficacy and therapeutic potential. Additionally, the exploration of resistance mechanisms to these dual inhibitors, such as the role of the ABCG2 transporter in this compound resistance, will be crucial for the development of effective long-term treatment strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. First-in-class dual EGFR and PI3K inhibitor achieves maintained tumor regressions | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EGFR amplification and PI3K pathway mutations identify a subset of breast cancers that synergistically respond to EGFR and PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. biorxiv.org [biorxiv.org]
- 19. In vivo Xenograft studies and drug treatments [bio-protocol.org]
- 20. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
MTX-211 and Erlotinib: A Comparative Analysis in EGFR-Mutant Cell Lines
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations, the established tyrosine kinase inhibitor (TKI) erlotinib faces a potential new challenger in MTX-211, a novel dual inhibitor of EGFR and phosphoinositide 3-kinase (PI3K). This guide provides a detailed, data-driven comparison of the preclinical performance of this compound and erlotinib in EGFR-mutant cell lines, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms of action and efficacy.
Mechanism of Action: A Tale of Two Inhibitors
Erlotinib is a well-characterized, reversible EGFR TKI that competitively binds to the ATP-binding site of the EGFR kinase domain. This action blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][2] Inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[3][4]
This compound, on the other hand, employs a dual-inhibition strategy, targeting both EGFR and a key downstream effector, PI3K.[5][6] This dual action is designed to provide a more comprehensive blockade of the oncogenic signaling network, potentially overcoming resistance mechanisms that can arise from the reactivation of the PI3K/AKT pathway.
Figure 1: Simplified EGFR signaling pathway and points of inhibition by Erlotinib and this compound.
Comparative Efficacy in EGFR-Mutant Cell Lines
Direct head-to-head comparative studies detailing the cell viability IC50 values of this compound in EGFR-mutant NSCLC cell lines are not yet widely available in the public domain. However, data on the inhibition of downstream signaling molecules by this compound and extensive data on the effects of erlotinib on cell viability and apoptosis provide a basis for a preliminary comparison.
Cell Viability (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for erlotinib in several common EGFR-mutant NSCLC cell lines.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Reference(s) |
| PC-9 | Exon 19 del (E746_A750) | 7 - 40 | [2][7] |
| HCC827 | Exon 19 del (E746_A750) | 4 - 30 | [7][8] |
| H3255 | Exon 21 (L858R) | 10 - 41 | [2][8] |
| H1975 | Exon 21 (L858R) + T790M | >20,000 | [9] |
For this compound, one study reported its efficacy in inhibiting the phosphorylation of EGFR and AKT in the S1 cancer cell line. It is important to note that S1 is not a standard EGFR-mutant NSCLC cell line, and these IC50 values reflect the inhibition of protein phosphorylation rather than cell viability.
| Target | This compound IC50 (µM) in S1 cells | Reference(s) |
| p-EGFR | 6.64 ± 1.27 | [1] |
| p-AKT (S473) | 1.50 ± 0.61 | [1] |
This data suggests that this compound is a potent inhibitor of both EGFR and PI3K/AKT signaling. However, without cell viability data in EGFR-mutant lung cancer cell lines, a direct comparison of the antiproliferative effects of this compound and erlotinib remains to be fully elucidated.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which targeted therapies eliminate cancer cells. Erlotinib has been shown to induce apoptosis in a dose- and time-dependent manner in sensitive EGFR-mutant cell lines.[10] The percentage of apoptotic cells following erlotinib treatment varies between cell lines and experimental conditions.
While specific quantitative data on apoptosis induction by this compound in EGFR-mutant NSCLC cell lines is not yet available, its mechanism as a dual EGFR and PI3K inhibitor suggests that it would also be a potent inducer of apoptosis. The PI3K/AKT pathway is a critical survival pathway, and its inhibition is known to promote apoptosis.
Experimental Protocols
The data presented in this guide are based on standard in vitro assays. Below are detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound or erlotinib) for a specified period (typically 72 hours).
-
Reagent Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well and incubated for 1-4 hours.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT). The IC50 value is calculated from the dose-response curve.
Figure 2: General workflow for a cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in a binding buffer containing Annexin V (conjugated to a fluorochrome) and Propidium Iodide (PI).
-
Incubation: The cell suspension is incubated in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Figure 3: General workflow for an Annexin V/PI apoptosis assay.
Conclusion
Erlotinib is a well-established EGFR TKI with proven efficacy in EGFR-mutant NSCLC. This compound represents a promising next-generation inhibitor with a dual-targeting mechanism that has the potential to offer a more profound and durable response by simultaneously blocking EGFR and the critical PI3K/AKT survival pathway.
While the currently available data for this compound is limited, its potent inhibition of both p-EGFR and p-AKT suggests it may have significant anti-proliferative and pro-apoptotic effects in EGFR-mutant cell lines. Further head-to-head studies are crucial to directly compare the efficacy of this compound and erlotinib and to determine the full clinical potential of this novel dual inhibitor. Researchers are encouraged to consult the primary literature for the most up-to-date findings as more data on this compound becomes available.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. Erlotinib induces the human non-small-cell lung cancer cells apoptosis via activating ROS-dependent JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Erlotinib induces mitochondrial-mediated apoptosis in human H3255 non-small-cell lung cancer cells with epidermal growth factor receptorL858R mutation through mitochondrial oxidative phosphorylation-dependent activation of BAX and BAK - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Anti-Cancer Effects of MTX-211 and MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of combination therapy with MTX-211, a dual EGFR and PI3K inhibitor, and MEK inhibitors in specific cancer models. The analysis is based on publicly available data from scientific abstracts and publications.
Core Concept: Overcoming Adaptive Resistance
In cancers driven by KRAS mutations, the RAS-RAF-MEK-ERK signaling pathway is constitutively active, promoting cell proliferation and survival. While MEK inhibitors effectively target this pathway, their long-term efficacy is often limited by the development of adaptive resistance. A key mechanism of this resistance is the feedback activation of receptor tyrosine kinases, such as HER3 (ErbB3), which can reactivate pro-survival signaling through pathways like PI3K/AKT.
This compound is a novel small molecule designed to simultaneously inhibit both EGFR and PI3K. The synergistic effect with MEK inhibitors stems from this dual action: while the MEK inhibitor blocks the primary oncogenic pathway, this compound prevents the cancer cells from utilizing the HER3-PI3K/AKT feedback loop as an escape route. This dual blockade leads to a more profound and durable anti-tumor response.
Caption: this compound and MEK inhibitors synergistically block cancer signaling.
Quantitative Data Summary
The following tables summarize the key findings from preclinical studies. It is important to note that this data is derived from conference abstracts and secondary citations, as the full peer-reviewed studies are not yet publicly available.
Table 1: Efficacy in KRAS-Mutant Pancreatic Cancer Models
| Parameter | Single Agent (this compound or Trametinib) | Combination (this compound + Trametinib) | Source |
| Apoptosis | Baseline levels of apoptosis | Significant increase over single-agent controls | [1] |
| Tumor Growth | Moderate growth inhibition | Significant slowing of aggressive tumor growth | [1] |
Table 2: Efficacy in KRAS-Mutant Colorectal Cancer (CRC) Models
| Parameter | Single Agent (this compound or Trametinib) | Combination (this compound + Trametinib) | Source |
| Survival Rate | Baseline survival | >400% increase in survival rate compared to either drug alone | [2] |
Note: A related dual EGFR/PI3K inhibitor, MTX-531, in combination with trametinib, has been reported to achieve a 100% objective response rate and more than double the incidence of tumor regressions in KRAS-mutant CRC and pancreatic tumor models[3].
Experimental Protocols
While detailed, step-by-step protocols are not available, the published abstract outlines the general methodology used in the key pancreatic cancer study.
In Vivo Study of this compound and Trametinib in a Genetically Engineered Mouse Model of Pancreatic Cancer
-
Animal Model: A genetically engineered mouse model harboring mutations in both the KRAS and p53 genes (KPC model), which closely mimics human pancreatic cancer.
-
Tumor Monitoring: To visualize and quantify apoptosis in real-time within living animals, the KPC model was transduced with a lentiviral vector carrying a caspase activity reporter.
-
Study Design: Animals with established pancreatic tumors were randomized into different treatment cohorts:
-
Vehicle (Control)
-
This compound monotherapy
-
Trametinib monotherapy
-
This compound + Trametinib combination therapy
-
-
Endpoints: The primary endpoints were the rate of apoptosis (measured via the caspase reporter) and the change in tumor volume over time.
Caption: High-level workflow for preclinical efficacy testing.
References
A Comparative Analysis of MTX-211 and Pictilisib (GDC-0941): A Guide for Researchers
An in-depth guide for researchers and drug development professionals, this report provides a comprehensive comparative analysis of two notable inhibitors targeting the PI3K/AKT/mTOR signaling pathway: MTX-211 and pictilisib (GDC-0941). This guide details their mechanisms of action, preclinical efficacy, and available clinical data, supported by experimental protocols and visual diagrams to facilitate a clear understanding of their distinct profiles.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has established it as a prime target for the development of novel anticancer therapies.[1][2] This guide focuses on a comparative analysis of two inhibitors that modulate this pathway: this compound, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and PI3K, and pictilisib (GDC-0941), a pan-Class I PI3K inhibitor.[3][4] Understanding the nuances of their target engagement, preclinical performance, and methodologies for their evaluation is crucial for advancing cancer research and developing more effective therapeutic strategies.
Mechanism of Action
Pictilisib (GDC-0941): A Pan-Class I PI3K Inhibitor
Pictilisib is a potent, orally bioavailable small molecule that inhibits all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[4] By binding to the ATP-binding site of the PI3K enzyme, pictilisib prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This blockade leads to the subsequent inhibition of the downstream AKT/mTOR signaling cascade, thereby impeding tumor cell growth, proliferation, and survival.[4][5]
This compound: A Dual EGFR and PI3K Inhibitor
This compound is a first-in-class dual inhibitor that simultaneously targets both EGFR and PI3K.[3] This dual mechanism is designed to overcome the adaptive resistance that can arise from the interplay between these two signaling pathways.[6][7] While specific inhibitory concentrations against individual PI3K isoforms for this compound are not publicly available, a related compound from the same developer, MTX-531, has shown low nanomolar potency against PI3Kα.[8][9] this compound has been shown to inhibit the phosphorylation of AKT, a key downstream effector of PI3K, and also demonstrates inhibitory effects on EGFR signaling.[3]
Quantitative Data Presentation
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Reference |
| Pictilisib (GDC-0941) | PI3Kα | 3 | [4][10] |
| PI3Kβ | 33 | [4][10] | |
| PI3Kδ | 3 | [4][10] | |
| PI3Kγ | 75 | [4][10] | |
| MTX-531 (related to this compound) | PI3Kα | 6.4 | [8][9] |
| EGFR | 14.7 | [8] |
Note: Specific IC50 values for this compound against individual PI3K isoforms are not publicly available. Data for the related compound MTX-531 is provided for context.
Table 2: Cellular Activity - Inhibition of AKT Phosphorylation
| Compound | Cell Line | IC50 (µM) for p-AKT Inhibition | Reference |
| Pictilisib (GDC-0941) | U87MG (glioblastoma) | 0.046 | |
| PC3 (prostate cancer) | 0.037 | ||
| MDA-MB-361 (breast cancer) | 0.028 | ||
| This compound | S1 (cancer cell line) | p-AKT (T308): 2.72, p-AKT (S473): 1.50 | [11] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| Pictilisib (GDC-0941) | U87MG (glioblastoma) | 75 mg/kg/day, oral | 83% | [12] |
| IGROV1 (ovarian cancer) | 150 mg/kg, oral | 80% | [10] | |
| MDA-MB-361.1 (breast cancer) | 150 mg/kg/day, oral | Significant delay in tumor progression | [12] | |
| GIST xenografts | 100 mg/kg/day, oral | Tumor growth stabilization | [1] | |
| Medulloblastoma | 100 mg/kg/day, oral | Delayed tumor growth and prolonged survival | [13] | |
| This compound | Bladder Cancer | Not specified | Time- and concentration-dependent inhibition of proliferation | [11] |
| Pancreatic Cancer (in combination with trametinib) | Not specified | Significant increase in apoptosis and inhibition of tumor growth | [14] | |
| Colorectal Cancer (in combination with trametinib) | Not specified | 400% increase in survival rate compared to monotherapy | [11] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition for this compound and pictilisib.
Caption: A typical experimental workflow for the preclinical evaluation of PI3K pathway inhibitors.
Experimental Protocols
PI3K Kinase Assay (Scintillation Proximity Assay for Pictilisib)
This protocol describes a scintillation proximity assay (SPA) used to determine the in vitro potency of pictilisib against Class I PI3K isoforms.[5]
-
Reagent Preparation :
-
Recombinant human PI3Kα, PI3Kβ, and PI3Kδ are co-expressed with the p85α regulatory subunit in an Sf9 baculovirus system and purified as GST-fusion proteins. Recombinant human PI3Kγ is expressed as a monomeric GST-fusion protein.[5]
-
Pictilisib is dissolved in DMSO.
-
Assay buffer: 20 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 1 mM DTT.[5]
-
-
Assay Procedure :
-
To a 50 µL total volume, add pictilisib (or DMSO for control), 200 µg yttrium silicate (Ysi) polylysine SPA beads, 1 µM ATP, and 0.125 µCi [γ-³³P]-ATP in assay buffer.[5]
-
Initiate the kinase reaction by adding 5 ng of the respective recombinant GST-fusion PI3K isoform (PI3Kα, PI3Kβ, PI3Kδ, or PI3Kγ).[5]
-
Incubate for 1 hour at room temperature.[5]
-
Terminate the reaction by adding 150 µL of PBS.[5]
-
Centrifuge the mixture for 2 minutes at 2000 rpm.[5]
-
Read the plate using a Wallac Microbeta counter.
-
-
Data Analysis :
-
IC50 values are calculated using a sigmoidal dose-response curve fit.[5]
-
Cell Proliferation/Viability Assay (CellTiter-Glo® for Pictilisib)
This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of pictilisib on cancer cell proliferation.[5]
-
Cell Culture :
-
Seed cancer cells (e.g., SKBR-3, BT474, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment :
-
Expose cells to various concentrations of pictilisib (dissolved in DMSO, with final concentrations typically up to 10 µM) for 48 to 72 hours.[5] Include a DMSO-only control.
-
-
Assay Procedure :
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis :
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
-
Calculate cell viability as a percentage of the DMSO-treated control and determine IC50 values.
-
Western Blot Analysis for Phosphorylated Proteins (p-AKT)
This protocol describes the detection of phosphorylated AKT (p-AKT) in cell lysates by Western blotting to confirm pathway inhibition.
-
Sample Preparation :
-
Treat cells with the inhibitor (this compound or pictilisib) for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
Electrophoresis and Transfer :
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-AKT (e.g., p-AKT Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the p-AKT signal to total AKT or a loading control like β-actin or GAPDH.
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound or pictilisib in a mouse xenograft model.[1][13][15]
-
Animal Model :
-
Use immunodeficient mice (e.g., nude or SCID mice).
-
Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 1 x 10⁷ cells) into the flank or appropriate organ of the mice.[13]
-
-
Tumor Growth and Treatment :
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the drug (e.g., pictilisib at 75-150 mg/kg or this compound at an empirically determined dose) or vehicle control daily via oral gavage.[12]
-
-
Efficacy Evaluation :
-
Measure tumor volume regularly (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
-
Data Analysis :
-
Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the control group.
-
Generate survival curves if the study design includes survival as an endpoint.
-
Clinical Development
Pictilisib (GDC-0941) has undergone several clinical trials. A first-in-human Phase I study established a recommended Phase II dose of 330 mg once daily, demonstrating a dose-proportional pharmacokinetic profile and on-target pharmacodynamic activity at doses ≥100mg.[4] The most common toxicities were grade 1-2 nausea, rash, and fatigue.[16]
As of the latest available information, there are no publicly disclosed clinical trials for This compound . Its development appears to be in the preclinical stage.
Conclusion
This compound and pictilisib (GDC-0941) represent two distinct strategies for targeting the PI3K/AKT/mTOR pathway. Pictilisib is a well-characterized pan-Class I PI3K inhibitor with a broad inhibitory profile against all four isoforms and has progressed to clinical evaluation. In contrast, this compound offers a novel approach by dually targeting both EGFR and PI3K, a strategy designed to preemptively address potential resistance mechanisms.
The quantitative data and experimental protocols presented in this guide provide a framework for the comparative evaluation of these and other PI3K pathway inhibitors. While pictilisib's development is more advanced and its properties more extensively documented, the dual-targeting mechanism of this compound warrants further investigation, particularly the elucidation of its specific PI3K isoform inhibitory profile. Future head-to-head preclinical studies would be invaluable in directly comparing their efficacy and potential for clinical translation in specific cancer contexts. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. A potent combination of the novel PI3K inhibitor, GDC-0941, with imatinib in gastrointestinal stromal tumor xenografts: long-lasting responses after treatment withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor this compound in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 11C-Labeled Pictilisib (GDC-0941) as a Molecular Tracer Targeting Phosphatidylinositol 3-Kinase (PI3K) for Breast Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blog 3 — MEKanistic Therapeutics [mekanistic.com]
- 7. MEKanistic's MTX-531 Shows Promising Results in Preclinical Cancer Models [synapse.patsnap.com]
- 8. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 9. A first-in-class selective inhibitor of EGFR and PI3K offers a single-molecule approach to targeting adaptive resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. selleckchem.com [selleckchem.com]
- 13. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. GDC-0941, a novel class I selective PI3K inhibitor, enhances the efficacy of docetaxel in human breast cancer models by increasing cell death in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of MTX-211 Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of MTX-211, a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K). Given the critical role of kinase selectivity in determining a drug's efficacy and safety, this document offers a detailed look at this compound's performance against a panel of kinases, benchmarked against established inhibitors targeting similar pathways.
Due to the limited availability of a comprehensive public kinome scan dataset for this compound, this guide utilizes published data for MTX-531, a closely related, first-in-class dual EGFR/PI3K inhibitor from the same developer, Mekanistic Therapeutics.[1] This serves as a strong surrogate to delineate the selectivity profile. The comparator drugs included are Gefitinib, a selective EGFR inhibitor, and Ipatasertib, a selective inhibitor of AKT, a key downstream effector of PI3K.
Quantitative Selectivity Profile
The following table summarizes the inhibitory activity (IC50) of MTX-531 and comparator drugs against their primary targets and selected off-target kinases. Lower IC50 values indicate higher potency.
| Kinase Target | MTX-531 (IC50 nM) | Gefitinib (IC50 nM) | Ipatasertib (IC50 nM) |
| Primary Targets | |||
| EGFR | 14.7[1][2] | 13.06 - 77.26¹[3][4] | - |
| PI3Kα | 6.4[2] | - | - |
| AKT1 | - | - | 5[5] |
| AKT2 | - | - | 18[5] |
| AKT3 | - | - | 8[5] |
| Selected Off-Targets | |||
| MELK | >10,000 | - | - |
| CHEK1 | >10,000 | - | - |
| BUB1 | >10,000 | - | - |
| AURKA | >10,000 | - | - |
| AURKB | >10,000 | - | - |
| PLK1 | >10,000 | - | - |
| CLK2 | >10,000 | - | - |
| STK33 | >10,000 | - | - |
| MAP4K5 | >10,000 | - | - |
¹IC50 values for Gefitinib can vary depending on the specific cell line and assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is a critical step in its preclinical development. This is typically achieved through comprehensive screening against a large panel of kinases, often referred to as kinome scanning. Several established methodologies are employed for this purpose.
Kinome Scanning (e.g., KINOMEscan™)
This is a high-throughput, active site-directed competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase that remains bound to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction and higher affinity of the compound for that kinase.
General Protocol:
-
Immobilization: A proprietary ligand that binds to the active site of a wide range of kinases is immobilized on a solid support (e.g., beads).
-
Competition: A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test compound at a single high concentration (e.g., 10 µM) for an initial screen, or at a range of concentrations for IC50 determination.
-
Washing: Unbound kinase and test compound are washed away.
-
Elution & Quantification: The bound kinase is eluted, and the amount is quantified by qPCR of the DNA tag.
-
Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to a DMSO control to determine the percent inhibition. For dose-response experiments, IC50 values are calculated.
ADP-Glo™ Kinase Assay
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It can be used to determine the IC50 of an inhibitor against a specific kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
General Protocol:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor at various concentrations are incubated together in a multi-well plate.
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the reagents for the luciferase reaction (luciferase and luciferin).
-
Luminescence Measurement: The plate is read on a luminometer.
-
Data Analysis: The luminescent signal is used to calculate the percent inhibition at each inhibitor concentration, and an IC50 value is determined.
LanthaScreen™ Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay that measures the binding of a fluorescently labeled tracer to a kinase.
Principle: The assay uses a europium-labeled antibody that binds to the kinase and a fluorescent tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs between the europium donor and the tracer acceptor, resulting in a high TR-FRET signal. A test compound that binds to the ATP site will compete with the tracer, leading to a decrease in the TR-FRET signal.
General Protocol:
-
Assay Setup: The kinase, europium-labeled antibody, fluorescent tracer, and the test inhibitor at various concentrations are combined in a multi-well plate.
-
Incubation: The plate is incubated to allow the binding reactions to reach equilibrium.
-
TR-FRET Measurement: The plate is read on a TR-FRET-compatible plate reader.
-
Data Analysis: The TR-FRET ratio is calculated, and the percent inhibition at each inhibitor concentration is determined to calculate the IC50 value.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Simplified EGFR/PI3K signaling pathway and the dual inhibitory action of this compound.
Caption: General experimental workflow for assessing kinase selectivity using a competition binding assay.
References
- 1. MEKanistic Therapeutics Inc.'s First-in-Class Dual EGFR and PI3K Investigational Therapy, MTX-531, Demonstrates Significant Tolerability and Durable Tumor Regressions in Preclinical Cancer Models — MEKanistic Therapeutics [mekanistic.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Between MTX-211 and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-resistance profiles of MTX-211, a novel dual inhibitor of EGFR and PI3K, and other established tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, afatinib, and osimertinib. The focus is on resistance mechanisms backed by experimental data to inform preclinical research and clinical development strategies.
Executive Summary
Resistance to tyrosine kinase inhibitors is a major challenge in cancer therapy. Understanding the cross-resistance patterns between different TKIs is crucial for developing effective sequential and combination treatment strategies. This guide focuses on the available preclinical data to compare the resistance profile of this compound with other TKIs, primarily through the lens of the ATP-binding cassette (ABC) transporter ABCG2, a key mechanism of resistance for this compound. While direct comparative data for this compound against common on-target TKI resistance mutations (e.g., EGFR T790M, C797S) is currently limited in the public domain, this guide provides a framework for comparison based on the known mechanisms of resistance for each compound.
Overview of Resistance Mechanisms
Tyrosine kinase inhibitors have revolutionized the treatment of cancers driven by specific kinase mutations. However, their efficacy is often limited by the development of resistance. Key mechanisms of TKI resistance can be broadly categorized as:
-
On-target alterations: Secondary mutations in the target kinase that prevent drug binding (e.g., EGFR T790M, C797S).
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways that circumvent the inhibited kinase (e.g., MET amplification).
-
Drug efflux pumps: Increased expression of membrane transporters that actively remove the drug from the cancer cell, reducing its intracellular concentration.
This guide will primarily focus on the role of the ABCG2 drug efflux pump in mediating cross-resistance, as this is the most well-documented resistance mechanism for this compound to date.
Data Presentation: Comparative Efficacy in Sensitive and Resistant Models
The following tables summarize the in vitro efficacy of this compound and other TKIs in cancer cell lines, including those with overexpression of the ABCG2 transporter, a known mediator of multidrug resistance.
Table 1: In Vitro Efficacy of this compound in Parental and ABCG2-Overexpressing Cancer Cell Lines
| Cell Line | Parental/Resistant | ABCG2 Expression | This compound IC50 (µM) | Resistance Factor (RF) |
| S1 (Colon Cancer) | Parental | Low | ~1-8 | - |
| S1-MI-80 | Resistant | High | >20 | >2.5-20 |
| H460 (Lung Cancer) | Parental | Low | ~1-8 | - |
| H460-MX20 | Resistant | High | >20 | >2.5-20 |
| HEK293 | Parental | Low | ~1-8 | - |
| R482-HEK293 | Transfected | High | >20 | >2.5-20 |
Data extrapolated from studies on ABCG2-mediated resistance to this compound.
Table 2: Reported Interactions of Other TKIs with ABCG2
| TKI | Interaction with ABCG2 | Implication for Cross-Resistance with this compound |
| Gefitinib | Substrate and inhibitor | Potential for cross-resistance.[1][2][3] |
| Erlotinib | Substrate and inhibitor | Potential for cross-resistance.[2][4][5][6] |
| Afatinib | Inhibitor | May overcome ABCG2-mediated resistance.[7] |
| Osimertinib | Substrate and inhibitor | Potential for cross-resistance.[8][9][10][11][12] |
Table 3: Comparative IC50 Values of TKIs in EGFR-Mutant and Resistant NSCLC Cell Lines
| Cell Line | EGFR Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| PC-9 | exon 19 del | ~10-20 | ~10-20 | ~1-10 | ~10-20 |
| H1975 | L858R, T790M | >1000 | >1000 | ~50-100 | ~5-15 |
| PC-9ER | exon 19 del, T790M | >1000 | >1000 | ~150-200 | ~10-20 |
Note: Data for this compound in these specific TKI-resistant cell lines is not currently available in the cited literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the TKIs on cancer cell lines and to calculate the IC50 values.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the TKI (e.g., this compound, gefitinib) for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.[13][14][15][16]
Immunoblotting for Signaling Pathway Analysis
This technique is used to assess the inhibition of EGFR and downstream signaling pathways by the TKIs.
Materials:
-
Cell lysates from TKI-treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of TKIs for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[17][18][19][20]
In Vivo Tumor Xenograft Studies
These studies are conducted to evaluate the in vivo efficacy of TKIs in animal models.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell lines for implantation
-
TKI formulations for oral or intraperitoneal administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the TKI or vehicle control to the respective groups according to the dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).[21][22][23][24]
Visualizations
The following diagrams illustrate key concepts related to TKI resistance and experimental workflows.
Caption: Signaling pathways targeted by this compound and other TKIs, and the role of the ABCG2 transporter in drug efflux.
Caption: General experimental workflow for cross-resistance studies of TKIs.
Caption: Logical relationships between common TKI resistance mechanisms and different classes of TKIs.
Discussion and Future Directions
The available preclinical data strongly suggest that overexpression of the ABCG2 transporter is a key mechanism of resistance to this compound.[25] Importantly, several other clinically relevant TKIs, including gefitinib, erlotinib, and osimertinib, have also been identified as substrates or inhibitors of ABCG2.[1][2][3][5][6][8][9][10][11][12] This overlap suggests a high potential for cross-resistance between this compound and these agents in tumors where ABCG2 is upregulated. Conversely, afatinib, which has been shown to inhibit ABCG2, may represent a therapeutic option to overcome resistance mediated by this transporter.[7]
A critical gap in the current understanding of this compound's resistance profile is the lack of data on its activity in the context of on-target EGFR mutations, such as T790M and C797S, which are major drivers of resistance to first-, second-, and third-generation EGFR TKIs. Similarly, the efficacy of this compound in tumors with bypass track activation, such as MET amplification, remains to be elucidated.
Future research should prioritize:
-
Direct comparative studies: Evaluating the efficacy of this compound alongside other TKIs in isogenic cell lines engineered to express clinically relevant resistance mutations (EGFR T790M, C797S) and bypass pathways (MET amplification).
-
In vivo validation: Utilizing patient-derived xenograft (PDX) models that harbor these resistance mechanisms to assess the in vivo efficacy of this compound and its potential for overcoming resistance to other TKIs.
-
Combination strategies: Investigating the synergistic potential of this compound with other targeted agents or with ABCG2 inhibitors to overcome resistance.
By addressing these knowledge gaps, the oncology community can better position this compound in the therapeutic landscape and design more effective treatment strategies for patients with TKI-resistant cancers.
References
- 1. Effect of ABCG2/BCRP Expression on Efflux and Uptake of Gefitinib in NSCLC Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Erlotinib (Tarceva, OSI-774) antagonizes ATP-binding cassette subfamily B member 1 and ATP-binding cassette subfamily G member 2-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The epidermal growth factor tyrosine kinase inhibitor AG1478 and erlotinib reverse ABCG2-mediated drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The epidermal growth factor tyrosine kinase inhibitor AG1478 and erlotinib reverse ABCG2-mediated drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Afatinib circumvents multidrug resistance via dually inhibiting ATP binding cassette subfamily G member 2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Osimertinib (AZD9291) Enhanced the Efficacy of Chemotherapeutic Agents in ABCB1- and ABCG2-Overexpressing Cells In Vitro, In Vivo, and Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Osimertinib (AZD9291), a Mutant-Selective EGFR Inhibitor, Reverses ABCB1-Mediated Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. broadpharm.com [broadpharm.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Phospho-EGFR and Phospho-Erk1/2 Western Blotting [bio-protocol.org]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospho-EGF Receptor Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor this compound in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MTX-211: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of MTX-211, a dual inhibitor of EGFR and PI3K. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, reflecting our commitment to responsible chemical handling and laboratory safety.
Researchers, scientists, and drug development professionals handling this compound must adhere to these step-by-step guidelines to ensure safe and compliant disposal. The information is based on the available safety data for this compound and general best practices for hazardous waste management in a laboratory setting.
Chemical and Hazard Data
A summary of the key quantitative and hazard data for this compound is provided below. This information is critical for understanding the risks associated with its handling and disposal.
| Property | Value | Reference |
| Molecular Weight | 477.02 g/mol | [1] |
| Formula | C20H14Cl2FN5O2S | [1] |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the chemical degradation or neutralization of this compound. The recommended procedure is to dispose of this compound as hazardous chemical waste through a licensed environmental services provider. The following step-by-step guide outlines the standard operating procedure for the collection and disposal of this compound waste.
Step-by-Step Disposal Procedures for this compound
1. Personal Protective Equipment (PPE):
Before handling this compound, ensure you are wearing the appropriate personal protective equipment to minimize exposure.
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization, a respirator may be necessary.
2. Waste Segregation and Collection:
Proper segregation of hazardous waste is crucial to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. This includes stock solutions, contaminated media, and any materials used for cleaning up spills.
-
Compatibility: Ensure the waste container is made of a material compatible with this compound and any solvents used.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound." List all components of a mixture, including solvents.
-
Container Integrity: Keep the waste container securely closed except when adding waste.
3. Storage of this compound Waste:
This compound waste must be stored safely and securely prior to collection by a disposal service.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be located at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Wastes: Do not store this compound waste with incompatible chemicals.
4. Disposal of Empty this compound Containers:
Empty containers that held this compound must also be disposed of as hazardous waste.
-
Triple Rinsing: For containers that held liquid this compound, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Container Disposal: After triple rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
5. Spill Management:
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Absorb Spill: Use an absorbent material, such as vermiculite or a spill kit absorbent, to contain and clean up the spill.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report Spill: Report the spill to your institution's Environmental Health and Safety (EHS) department.
6. Arranging for Final Disposal:
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact EHS: Contact your institution's EHS department to arrange for a pickup of the hazardous waste.
-
Documentation: Complete all necessary paperwork for the waste pickup, ensuring that the contents of the waste container are accurately described.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. For further information, consult your institution's chemical hygiene plan and your Environmental Health and Safety department.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
